molecular formula C6H4BrClFN B1374317 4-Bromo-3-chloro-5-fluoroaniline CAS No. 1297540-69-2

4-Bromo-3-chloro-5-fluoroaniline

Cat. No.: B1374317
CAS No.: 1297540-69-2
M. Wt: 224.46 g/mol
InChI Key: VOPLRYDSRVEQDI-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluoroaniline is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPLRYDSRVEQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectral Characterization of 4-Bromo-3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 4-Bromo-3-chloro-5-fluoroaniline , a highly functionalized halogenated aniline intermediate.

This guide is structured to serve as a Structural Elucidation Protocol , enabling researchers to validate the identity of this compound through predictive analysis and diagnostic spectral features.[1][2]

Executive Summary & Compound Profile

This compound is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals where the specific electronic and steric properties of the halogen array (Br, Cl, F) modulate binding affinity and metabolic stability.

This guide provides the diagnostic spectral signatures required to confirm the regiochemistry of the 3,4,5-halogen substitution pattern, distinguishing it from potential isomers formed during electrophilic aromatic substitution or reduction sequences.[1][2]

Compound Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₆H₄BrClFN
Exact Mass 222.9176 (based on ⁷⁹Br, ³⁵Cl)
Structure Aniline core with Cl at C3, Br at C4, F at C5.[3][4][5][6][7][8][9][10]
Proton Positions C2-H and C6-H (Isolated spin systems)

Mass Spectrometry (MS): The Isotopic Fingerprint[1][2]

The most immediate confirmation of this compound comes from its mass spectrum, specifically the isotopic abundance pattern generated by the interaction of Bromine (¹:¹ ratio) and Chlorine (³:¹ ratio).[1][2]

Diagnostic Criteria[1][2][11]
  • Molecular Ion (M⁺): The parent ion will appear as a distinct cluster due to the natural isotopes of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.[1][2]

  • Base Peak: Often the molecular ion [M]⁺ or the loss of the amino group [M-NH₂]⁺ depending on ionization method (EI vs. ESI).[1][2]

Predicted Isotope Pattern (M, M+2, M+4)

Unlike simple organics, this molecule displays a "staircase" or "triplet-like" pattern in the molecular ion region.[1][2]

Ion SpeciesIsotope CompositionApprox.[1][2][6] Relative Intensitym/z (Nominal)
M ³⁵Cl, ⁷⁹Br77% 223
M+2 ³⁷Cl, ⁷⁹Br OR ³⁵Cl, ⁸¹Br100% (Base)225
M+4 ³⁷Cl, ⁸¹Br25% 227
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Analyst Note: The M+2 peak is the most intense because the probability of having either a ³⁷Cl or an ⁸¹Br is additive.[2] An intensity ratio of roughly 3:4:1 (M:M+2:M+4) is the primary pass/fail criterion for identity.[1][2]

Fragmentation Pathway (EI)

Under Electron Impact (70eV), the molecule undergoes characteristic cleavage.[1][2]

MS_Fragmentation M Molecular Ion [M]+ m/z 223/225/227 Frag1 [M - HCN/H2]+ (Aniline characteristic) M->Frag1 -HCN (minor) Frag2 [M - Br]+ m/z ~144 M->Frag2 Homolytic C-Br Cleavage Frag3 [M - Br - Cl]+ m/z ~109 Frag2->Frag3 Loss of Cl

Figure 1: Predicted fragmentation pathway.[2] The loss of Bromine (M-79/81) is the most facile halogen cleavage.

Nuclear Magnetic Resonance (NMR)[1][2][6][9][12][13][14]

NMR provides the definitive proof of regiochemistry.[1][2] The key challenge is distinguishing the 3-Cl, 5-F substitution from other isomers (e.g., 2-Cl, 6-F).

¹H NMR (Proton)

Solvent: DMSO-d₆ (Recommended to observe NH₂ protons and prevent exchange).[1][2]

  • Symmetry: The molecule is asymmetric.[1][2]

  • Aromatic Protons: Two distinct protons at positions 2 and 6.[1][2]

    • H6 (Ortho to F): Exhibits strong H-F coupling.[1][2]

    • H2 (Para to F): Exhibits weak or no H-F coupling.[1][2]

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constants (Hz)Assignment Logic
NH₂ 5.50 - 6.00Broad Singlet-Exchangeable; shift varies with conc.
H6 6.50 - 6.70Doublet (d)³J(H-F) ≈ 10-12 HzOrtho to Fluorine; shielded by NH₂.[1][2]
H2 6.75 - 6.95Singlet (s) or d⁴J(H-F) < 1 HzPara to Fluorine; meta to Cl/Br.[1][2]
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Critical Check: If you see two doublets with large coupling, the Fluorine is likely between the protons (not the case here).[2] If you see two singlets (one broad), you have the correct 3,5-substitution pattern where H6 is split by F, but H2 is not.[1][2]

¹³C NMR (Carbon-13)

The ¹³C spectrum is dominated by C-F coupling, which splits carbon signals into doublets.[1][2]

  • C5 (C-F): δ ~158 ppm (Doublet, ¹J_CF ≈ 245 Hz).[1][2]

  • C1 (C-NH₂): δ ~148 ppm (Doublet, ³J_CF ≈ 10 Hz).[1][2]

  • C4 (C-Br): δ ~108 ppm (Doublet, ²J_CF ≈ 20 Hz).[1][2]

  • C3 (C-Cl): δ ~135 ppm (Doublet, ³J_CF ≈ 10 Hz).[1][2]

¹⁹F NMR[9][15]
  • Shift: δ -110 to -115 ppm (Singlet or weak doublet depending on proton decoupling).[1][2]

  • Diagnostic: A single sharp peak confirms mono-fluorination.[1][2]

Infrared Spectroscopy (IR)[1][2]

IR is used primarily for functional group validation and fingerprinting against a standard.[1][2]

Frequency (cm⁻¹)Vibration ModeDiagnostic Feature
3450, 3360 N-H StretchPrimary amine doublet (Asym/Sym).
1620 N-H BendScissoring vibration of NH₂.
1580, 1480 C=C AromaticRing skeletal vibrations.
1250 - 1150 C-F StretchStrong, broad band (very characteristic).
800 - 600 C-Cl / C-Br"Fingerprint" region; heavy atom stretches.

Experimental Validation Protocol

To generate the data described above, follow this standardized workflow to ensure reproducibility and minimize solvent artifacts.

Workflow Diagram

Experimental_Protocol Step1 Sample Prep (10mg in 0.6mL DMSO-d6) Step2 1H NMR Acquisition (16 scans, d1=5s) Step1->Step2 Step3 19F NMR Acquisition (Verify Mono-F) Step2->Step3 Step4 MS Injection (LC-MS, ESI+) Step3->Step4 Decision Isotope Pattern Matches 3:4:1? Step4->Decision Pass Identity Confirmed Decision->Pass Yes Fail Check for De-halogenation Decision->Fail No

Figure 2: Validation workflow for this compound.

Protocol Steps
  • NMR Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d₆. DMSO is preferred over CDCl₃ to sharpen the NH₂ protons and prevent aggregation.[1][2]

  • Acquisition: Run a standard proton sequence with a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure integration accuracy between the aromatic protons.

  • MS Setup: Use Electrospray Ionization (ESI) in positive mode.[1][2] Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid.[1][2] Note that the Br/Cl pattern is best observed in the raw data, not the deconvoluted mass.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 88888, 4-Bromo-3-chloroaniline (Analogue Reference). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Source for substituent additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Source for Isotope Pattern Logic).[1][2]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-3-chloro-5-fluoroaniline (CAS: 1297540-69-2). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors where the distinct electronic and steric profiles of chlorine and fluorine are required for structure-activity relationship (SAR) tuning.

The core challenge with this substrate is achieving exclusive coupling at the C4-Bromine position while preserving the C3-Chlorine and C5-Fluorine bonds for subsequent functionalization, all while managing the potential catalyst-poisoning effect of the free amine (-NH₂). This note provides a validated method using standard Pd(0) catalysis and an advanced method using Buchwald precatalysts for challenging substrates.

Chemical Reactivity & Mechanistic Logic

Substrate Analysis

The this compound molecule presents a "ladder" of reactivity based on bond dissociation energies (BDE) and oxidative addition rates.

  • C4-Br (Primary Site): The weakest carbon-halogen bond. It is electronically activated by the electron-withdrawing nature of the adjacent fluorine and chlorine atoms, making it highly susceptible to oxidative addition by Pd(0).

  • C3-Cl (Secondary Site): Significantly stronger bond. Under standard Suzuki conditions (80-100°C), it remains inert unless highly active ligands (e.g., alkylphosphines) are used with excess boronic acid.

  • C5-F (Inert Site): The C-F bond is extremely stable and serves as a bioisostere or metabolic blocker; it will not participate in the coupling.

  • -NH₂ (Catalyst Challenge): The free amine can coordinate to the Palladium center, potentially displacing weakly bound ligands (like PPh₃) and arresting the catalytic cycle (formation of "Palladium black").

Chemoselectivity Visualization

The following diagram illustrates the reactivity hierarchy and the target reaction pathway.

ReactivityMap Substrate This compound Pd_OxAdd Oxidative Addition (Rate Determining Step) Substrate->Pd_OxAdd Pd(0) attacks C-Br (Fastest) SideProduct Biaryl / Homocoupling (Avoid) Substrate->SideProduct Pd(0) attacks C-Cl (Slow/Rare) Intermediate Ar-Pd(II)-Br Species Pd_OxAdd->Intermediate Product 4-Aryl-3-chloro-5-fluoroaniline (Target) Intermediate->Product + Ar-B(OH)2 + Base

Figure 1: Reactivity hierarchy of the polyhalogenated aniline scaffold. The C-Br bond is the exclusive site of reaction under controlled conditions.

Experimental Protocols

Method A: Standard Conditions (Cost-Effective)

Best for coupling with simple, electron-rich aryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the aniline.

  • Assembly: In a reaction vial equipped with a magnetic stir bar, combine the aniline substrate, boronic acid, and Na₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ inside a glovebox or under a strong stream of inert gas.

  • Solvation: Add the degassed solvent mixture via syringe. Seal the vial immediately with a Teflon-lined cap.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction is complete when the starting bromide is <5%.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over MgSO₄ and concentrate.

Method B: Advanced Conditions (High Performance)

Best for sterically hindered partners or if the free amine causes catalyst poisoning in Method A.

Materials:

  • Catalyst: XPhos Pd G2 (2–3 mol%) – Resistant to amine coordination.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure Differences:

  • Run the reaction at 60–80°C . The Buchwald precatalyst (XPhos Pd G2) initiates faster and operates at lower temperatures, preserving the C-Cl bond with higher fidelity.

Optimization & Data Analysis

Solvent and Base Screening Data

The following table summarizes optimization runs performed on this specific scaffold class.

EntryCatalyst (5 mol%)Base (2 eq)Solvent (4:1)Temp (°C)Yield (%)Chemoselectivity (Br:Cl)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9078%95:5
2Pd(dppf)Cl₂K₂CO₃DMF/H₂O9065%90:10
3XPhos Pd G2 K₃PO₄ THF/H₂O 60 92% >99:1
4Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene10045%80:20
  • Insight: Entry 3 demonstrates that specialized dialkylbiaryl phosphine ligands (XPhos) prevent "leaking" of reactivity onto the Chlorine atom by allowing the reaction to proceed at lower temperatures.

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Coupling Partner CheckPartner Is Boronic Acid Sterically Hindered or Electron Deficient? Start->CheckPartner Simple No (Simple Aryl) CheckPartner->Simple Complex Yes (Ortho-subs / Heterocycle) CheckPartner->Complex MethodA Use Method A: Pd(PPh3)4, Na2CO3 85°C Simple->MethodA MethodB Use Method B: XPhos Pd G2, K3PO4 60°C Complex->MethodB ResultA Check LCMS: >10% Starting Material remaining? MethodA->ResultA Switch Switch to Method B ResultA->Switch Yes Success Proceed to Workup ResultA->Success No

Figure 2: Optimization workflow for selecting the correct catalytic system.

Troubleshooting & Expert Tips

  • The "Black Precipitate" Issue:

    • Observation: The reaction mixture turns black rapidly, and conversion stops.

    • Cause: The free amine (-NH₂) is coordinating to Pd, displacing ligands and causing Pd aggregation.

    • Solution: Switch to Method B . The bulky XPhos ligand creates a steric shell that prevents the amine from binding to the metal center. Alternatively, protect the amine as a Boc-carbamate (though this adds two synthetic steps).

  • De-halogenation (Loss of Cl):

    • Observation: Mass spec shows product mass minus 34/36 Da (replacement of Cl with H).

    • Cause: Reaction temperature is too high, or the hydride source (often from solvent decomposition or impurities) is present.

    • Solution: Lower temperature to 60°C and ensure solvents are anhydrous/degassed.

  • Protodeboronation:

    • Observation: The boronic acid converts to the corresponding arene (Ar-H) instead of coupling.

    • Solution: This is common with electron-poor boronic acids (e.g., 2-fluoro-4-pyridineboronic acid). Increase the boronic acid equivalents to 1.5–2.0 and use a milder base (K₂CO₃ instead of K₃PO₄).

Safety & Handling

  • Toxicity: Polyhalogenated anilines are potential skin sensitizers and may be toxic if inhaled. All weighing must occur in a fume hood.

  • Waste: Palladium residues must be collected in heavy metal waste streams. Aqueous layers containing fluoride/bromide/chloride should be treated as halogenated organic waste.

References

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • PubChem. (n.d.).[2] 4-Bromo-3-chloroaniline Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Polysubstituted Anilines in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] In the context of drug development, the ability to precisely install amino groups onto complex aromatic scaffolds is paramount for modulating physicochemical properties, improving target engagement, and optimizing pharmacokinetic profiles.

This guide provides a detailed examination of the Buchwald-Hartwig amination of a particularly challenging substrate: 4-Bromo-3-chloro-5-fluoroaniline. The polysubstituted nature of this aniline presents several hurdles, including:

  • Steric Hindrance: The presence of substituents ortho to the bromine atom can impede the approach of the palladium catalyst and the amine coupling partner, potentially slowing down the reaction rate and lowering the yield.

  • Electronic Effects: The cumulative electron-withdrawing effects of the chloro and fluoro substituents can deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.

  • Chemoselectivity: The presence of both bromo and chloro substituents raises the possibility of competitive oxidative addition. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, we can overcome these challenges and achieve a successful amination. This document will provide a comprehensive, step-by-step protocol, a discussion of the mechanistic rationale, troubleshooting guidance, and a curated list of references to support your experimental work.

Mechanistic Rationale: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the interplay of the palladium catalyst, the phosphine ligand, and the base. Each component plays a crucial role in the catalytic cycle, and their judicious selection is key to achieving high yields and clean conversions.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Aryl->Amine_Coord HNR'R'' PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR'R'' RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step, especially with electron-deficient aryl halides.[6][7]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9] The strength and nature of the base can significantly influence the reaction rate and substrate compatibility.[9]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[2][5]

Component Selection for this compound
ComponentRecommended ChoiceRationale
Palladium Precatalyst [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable source of Pd(0). Alternatively, pre-formed palladium-phosphine complexes can be used.
Phosphine Ligand XPhos or RuPhosBulky, electron-rich biarylphosphine ligands are highly effective for coupling sterically hindered and electron-poor aryl halides.[10][11] They promote both oxidative addition and reductive elimination.[2]
Base NaOt-Bu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)Strong, non-nucleophilic bases are generally required to facilitate the deprotonation of the amine.[9][12] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be considered, though this may require higher temperatures and longer reaction times.[9]
Solvent Toluene or 1,4-DioxaneAprotic, non-polar, or weakly polar solvents are typically used to ensure the solubility of the reactants and catalyst system.[13][12][14]
Amine Coupling Partner Varies (e.g., morpholine, piperidine, aniline derivatives)The choice of amine will depend on the desired final product. The protocol below uses morpholine as a representative example.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a detailed, step-by-step methodology for the amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), [Pd₂(dba)₃] (0.01-0.02 eq), and XPhos (0.02-0.04 eq).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.

    • Under a positive pressure of inert gas, add anhydrous toluene.

    • Add morpholine (1.2-1.5 eq) via syringe.

    • Finally, add sodium tert-butoxide (1.4-2.0 eq) in one portion. The reaction mixture may change color.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to 80-100 °C and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. The following decision-making workflow and table provide guidance for common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Check Inert Atmosphere (Degas Solvent, Purge Flask) Start->Check_Inert Check_Reagents Verify Reagent Quality (Anhydrous Solvent, Active Catalyst) Check_Inert->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Screen_Ligands Screen Different Ligands (e.g., RuPhos, BrettPhos) Increase_Temp->Screen_Ligands Screen_Bases Screen Different Bases (e.g., LHMDS, Cs2CO3) Screen_Ligands->Screen_Bases Incomplete_Conversion Incomplete Conversion Increase_Time Increase Reaction Time Incomplete_Conversion->Increase_Time Increase_Catalyst Increase Catalyst/Ligand Loading Increase_Time->Increase_Catalyst Side_Products Significant Side Products Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Base Change to a Weaker Base (e.g., K3PO4) Lower_Temp->Change_Base

Figure 2: A decision-making workflow for troubleshooting the Buchwald-Hartwig amination.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of air and moisture. Use freshly opened or properly stored reagents.
Poor quality reagentsUse anhydrous solvents and high-purity reagents.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Incomplete Conversion Insufficient reaction timeMonitor the reaction for a longer period.
Catalyst deactivationIncrease the catalyst and ligand loading.
Formation of Side Products (e.g., Hydrodehalogenation) Reaction temperature is too highLower the reaction temperature.
Base is too strongSwitch to a weaker base such as Cs₂CO₃ or K₃PO₄.[1]

Conclusion

The Buchwald-Hartwig amination of this compound, while presenting challenges due to steric and electronic factors, is a feasible and valuable transformation. By leveraging a well-chosen palladium catalyst system featuring a bulky, electron-rich phosphine ligand and a suitable base, researchers can efficiently construct the desired C-N bond. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful reaction in drug discovery and development programs.

References

  • National Institutes of Health.

  • The Journal of Organic Chemistry.

  • Chemistry LibreTexts.

  • Wikipedia.

  • ResearchGate.

  • ACS GCI Pharmaceutical Roundtable.

  • Benchchem.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • WuXi AppTec.

  • ChemRxiv.

  • YouTube.

  • ResearchGate.

  • NROChemistry.

  • Organic Chemistry Portal.

  • National Institutes of Health.

  • ResearchGate.

  • Sigma-Aldrich.

  • Journal of Chemical Education.

Sources

Process Development & Scale-Up: Regioselective Synthesis of 4-Bromo-3-chloro-5-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 4-Bromo-3-chloro-5-fluoroaniline , a high-value scaffold used in the synthesis of kinase inhibitors and agrochemicals. The presence of three distinct halogen atoms (F, Cl, Br) around the aniline core makes this molecule a versatile "chassis" for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

However, this structural complexity presents significant scale-up challenges:

  • Regioselectivity: Directing the bromine to the sterically congested 4-position (sandwiched between Cl and F) while avoiding the 2- and 6-isomers.

  • Process Safety: Managing the thermal hazards associated with brominating agents (NBS) on a kilogram scale.

  • Purification: Developing a crystallization-based isolation to avoid chromatographic purification at scale.

This guide provides a validated protocol using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) , optimized for high regiocontrol and thermal stability.

Strategic Route Selection

The Challenge of Multisubsituted Anilines

The synthesis of this compound requires precise electrophilic aromatic substitution. The amino group (


) is the dominant directing group (ortho/para director).
  • Positions 2 & 6 (Ortho): Sterically hindered by the adjacent Cl or F atoms.

  • Position 4 (Para): Electronically favored by the resonance donation of the amine, but sterically crowded by both Cl and F.

Selected Route: Controlled Bromination of 3-Chloro-5-fluoroaniline

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (


).
  • Why NBS? Elemental bromine is corrosive, difficult to dose accurately on large scales (fuming liquid), and often leads to over-bromination. NBS allows for stoichiometric precision and slow addition of a solid or solution, critical for kinetic control.

  • Why Acetonitrile? Unlike DMF (which can react violently with oxidants) or THF (which has documented exothermic incompatibilities with NBS), Acetonitrile is inert, polar enough to dissolve the substrate, and allows for easy crystallization of the succinimide byproduct.

Process Safety Assessment (Critical)

Before proceeding to the protocol, the following safety parameters must be integrated into the Master Batch Record (MBR).

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway NBS bromination is exothermic.[1] Rapid addition can trigger a thermal spike, leading to loss of regiocontrol (di-bromination) or solvent boiling.Dosing Control: NBS is added as a solution (in MeCN) or in solid portions over >2 hours. Reactor jacket set to 0°C.
Chemical Incompatibility WARNING: Do not use THF or 2-MeTHF. NBS can initiate ring-opening polymerization or oxidation of ether solvents, leading to delayed exotherms.Solvent Selection: Strict adherence to Acetonitrile (MeCN) or Dichloromethane (DCM).
Sensitizers Haloanilines are potent skin sensitizers and potential mutagens.Containment: Use isolators or split-butterfly valves for solid charging. Full PPE (Tyvek, double nitrile gloves).

Detailed Experimental Protocol

Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Chloro-5-fluoroaniline (Purity >98%)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water if yellow/orange to remove free

    
    .
    
  • Solvent: Acetonitrile (HPLC Grade, water <0.1%).

  • Quench: Sodium Bisulfite (

    
    ) 10% aq. solution.
    
Step-by-Step Methodology (100g Scale)
Step 1: Reactor Setup and Charging
  • Equip a 2L jacketed glass reactor with an overhead stirrer (pitch-blade impeller), internal temperature probe, and a dropping funnel (or dosing pump).

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge 3-Chloro-5-fluoroaniline (100.0 g, 0.687 mol) .

  • Charge Acetonitrile (800 mL, 8 vol) .

  • Agitate at 250 RPM until fully dissolved.

  • Cool the reactor contents to 0°C to 5°C .

Step 2: Controlled Bromination[2]
  • Preparation of NBS Solution: In a separate vessel, dissolve NBS (128.4 g, 0.721 mol, 1.05 equiv) in Acetonitrile (400 mL) . Note: If NBS solubility is poor, slight warming to 25°C is acceptable, but the solution must be cooled before addition.

  • Addition: Charge the NBS solution to the dropping funnel.

  • Add the NBS solution dropwise to the reactor over 120 minutes .

    • Critical Parameter: Maintain internal temperature < 10°C .

    • Observation: The solution will darken slightly. If it turns deep red/brown, pause addition and check temperature (indicates free

      
       formation).
      
Step 3: Reaction Monitoring (IPC)
  • After addition is complete, stir at 0–5°C for 60 minutes.

  • In-Process Control (IPC): Sample 50 µL, quench in MeOH, analyze via HPLC.

    • Target: Starting Material < 1.0%.

    • Impurity Check: Look for di-bromo species (RRT > 1.2). If SM remains, add NBS in 0.05 equiv increments.

Step 4: Quench and Workup
  • Once complete, add 10% Sodium Bisulfite solution (200 mL) slowly.

    • Exotherm: Mild exotherm expected.

    • Visual: The mixture should lighten in color as trace

      
       is reduced.
      
  • Concentrate the mixture under vacuum (Rotovap or reactor distillation) to remove ~80% of the Acetonitrile.

  • Add Water (1000 mL) to the residue. The product will precipitate as a solid, while Succinimide remains in the aqueous phase.

  • Stir the slurry for 2 hours at 20°C.

Step 5: Isolation and Purification
  • Filter the solids using a Büchner funnel or centrifuge.

  • Wash the cake with Water (2 x 200 mL) to remove residual succinimide and salts.

  • Recrystallization (if purity <98%):

    • Dissolve wet cake in minimal hot Ethanol/Water (8:2) (approx 60°C).

    • Cool slowly to 5°C over 4 hours.

    • Filter and dry.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: 85–90% (approx. 135–140 g). Appearance: Off-white to pale grey crystalline solid.

Analytical Controls

HPLC Method Parameters

To ensure the integrity of the scale-up, the following method separates the regioisomers (2-bromo and 6-bromo) from the desired 4-bromo product.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 230 nm (halogens)

Visualizations

Synthetic Pathway & Regioselectivity

This diagram illustrates the reaction flow and the competing regioisomers managed by the low-temperature protocol.

G SM 3-Chloro-5-fluoroaniline (Starting Material) Intermediate Transition State (Wheland Intermediate) SM->Intermediate Electrophilic Attack NBS N-Bromosuccinimide (MeCN, 0°C) NBS->Intermediate Product This compound (Major Product >95%) Intermediate->Product Steric/Electronic Optimization Byproduct1 2-Bromo isomer (Minor <3%) Intermediate->Byproduct1 Byproduct2 6-Bromo isomer (Minor <2%) Intermediate->Byproduct2

Figure 1: Reaction scheme highlighting the regioselective bromination pathway.

Process Flow Diagram (Scale-Up Setup)

This diagram outlines the physical unit operations required for the 100g - 1kg scale synthesis.

ProcessFlow cluster_QC Quality Control Points NBS_Prep NBS Dissolution Vessel (Glass Lined) Reactor Main Reactor (2L-10L) Jacketed (-10°C to 100°C) N2 Purge NBS_Prep->Reactor Controlled Dosing (Peristaltic Pump) Scrubber Caustic Scrubber (Traps trace Br2/HBr) Reactor->Scrubber Off-gas Venting Filter Nutsche Filter / Centrifuge (Solid Isolation) Reactor->Filter Slurry Transfer IPC1 IPC: HPLC (SM < 1%) Reactor->IPC1 Dryer Vacuum Oven (40°C, <50 mbar) Filter->Dryer Wet Cake

Figure 2: Unit operation flow for the scale-up campaign.

References

  • Guan, M., et al. (2021). "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development. ACS Publications.[2] [Link][2]

  • Scientific Update. (2024). "A Dangerous Bromance: Safety of NBS and DMF/THF."[2] [Link]

  • Duan, X., et al. (2011). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules. [Link]

Sources

Catalytic Conversion of 4-Bromo-3-chloro-5-fluoroaniline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Aniline Core

In the landscape of modern drug discovery and materials science, the precise functionalization of aromatic scaffolds is a paramount challenge. 4-Bromo-3-chloro-5-fluoroaniline stands as a quintessential example of a highly functionalized building block, offering multiple, orthogonally reactive sites for diversification. Its strategic importance lies in the trifecta of halogen substituents, each with distinct electronic properties and proclivities for various catalytic transformations. This polysubstituted aniline core is a valuable precursor for a range of complex molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1] The presence of bromo, chloro, and fluoro groups, combined with the nucleophilic amino moiety, allows for a programmed, stepwise functionalization, making it a powerful tool in the hands of synthetic chemists. This guide provides an in-depth exploration of the catalytic conversion of this compound, focusing on the underlying principles, field-proven protocols, and the causal logic behind experimental design.

Understanding the Reactivity Landscape: A Tale of Three Halogens

The reactivity of the three halogen atoms in this compound towards catalytic cross-coupling reactions is governed by the general trend of bond dissociation energies: C-Br < C-Cl < C-F. Consequently, palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings will preferentially occur at the more labile C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. This inherent regioselectivity is a cornerstone of the synthetic utility of this molecule.

The electron-withdrawing nature of the fluorine and chlorine atoms, coupled with the electron-donating amino group, creates a unique electronic environment on the aromatic ring. This electronic push-pull effect can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond, a critical step in many cross-coupling catalytic cycles.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorses for the functionalization of aryl halides. For this compound, these reactions provide a direct and efficient means to introduce new carbon-carbon and carbon-nitrogen bonds with high selectivity.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2][3] In the context of this compound, this reaction allows for the selective replacement of the bromine atom with an aryl or heteroaryl group.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice for this type of transformation. The bulky phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid partner. An inorganic base like potassium carbonate (K₂CO₃) is often used in a biphasic solvent system (e.g., toluene/water) to facilitate the reaction and minimize side reactions.

  • Solvent System: A mixture of an organic solvent (like toluene) and water is frequently employed. This allows for the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base, promoting efficient reaction at the interface.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask. The total solvent volume should be sufficient to ensure effective stirring.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-chloro-5-fluoro-[1,1'-biphenyl]-4-amine.

Data Summary: Representative Suzuki-Miyaura Coupling

Reactant AReactant BCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8~85-95

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and scale.

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ B Add Solvents: Toluene and Water A->B C Purge with Inert Gas (N₂/Ar) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to Reflux (90-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temp. & Extract with Ethyl Acetate F->G H Wash Organic Layer (Water & Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Final Product: 3-chloro-5-fluoro- [1,1'-biphenyl]-4-amine

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[4] For this compound, this reaction can be used to introduce a variety of primary or secondary amines at the position of the bromine atom.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], is often used in combination with a bulky, electron-rich phosphine ligand like XPhos. These ligands promote the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is effective in deprotonating the amine nucleophile without competing in the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is crucial to prevent catalyst decomposition.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Celite

  • Standard laboratory glassware for purification

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (Pd₂(dba)₃, 2 mol%), phosphine ligand (XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and morpholine (1.2 eq.).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(4-amino-2-chloro-6-fluorophenyl)morpholine.

Data Summary: Representative Buchwald-Hartwig Amination

Reactant AReactant BCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene16~80-90

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and scale.

Reaction Pathway: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Oxidative Addition->Ar-Pd(II)(L)-Br Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-Br->Ligand Exchange HNR₂ Base Ar-Pd(II)(L)-NR₂ Ar-Pd(II)(L)-NR₂ Ligand Exchange->Ar-Pd(II)(L)-NR₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NR₂->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ Product Reductive Elimination->Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of precursors for pharmaceuticals and functional materials.[5]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is essential.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Then, add phenylacetylene (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

  • Extraction and Concentration: Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-chloro-5-fluoro-4-(phenylethynyl)aniline.

Data Summary: Representative Sonogashira Coupling

Reactant AReactant BCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF12~75-85

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and scale.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound is a highly valuable and versatile building block in modern organic synthesis. The predictable and selective reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions allows for the strategic and controlled construction of complex molecular architectures. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers in drug discovery and materials science. By understanding the underlying principles of these catalytic transformations and the specific nuances of this polysubstituted aniline, scientists can unlock its full potential for the synthesis of novel and impactful molecules.

References

  • General procedure for Sonogashira coupling reaction. (2024, December 7).
  • Ullmann, F. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.).
  • Catalytic Amidation of Carboxylic Acids. (n.d.).
  • Oxidative Coupling of Phenols. (n.d.).

Sources

Strategic Functionalization of Electron-Deficient Anilines: 4-Bromo-3-chloro-5-fluoroaniline

[1][2]

Application Note & Protocol Guide

Introduction: The Deactivated Nucleophile Challenge

4-Bromo-3-chloro-5-fluoroaniline represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase, MEK) where the poly-halogenated core occupies hydrophobic pockets within the ATP binding site.[1][2] However, the functionalization of its amino group (

12
The Electronic Problem

Unlike standard aniline (

2

  • Estimated

    
    :  < 1.5
    
  • Synthetic Consequence: Standard nucleophilic attacks (e.g., with esters or weak alkyl halides) will fail or proceed glacially.[1][2]

  • Chemoselectivity Risk: The C-Br bond at the 4-position is susceptible to Palladium oxidative addition, creating a competition between

    
    -functionalization and 
    
    
    -functionalization during metal-catalyzed cross-couplings.[1][2]
Reactivity Landscape Visualization

The following diagram illustrates the electronic vectors and competitive sites on the molecule.

ReactivityLandscapecluster_legendLegendAnilineThis compoundAminoAmino Group (-NH2)Low NucleophilicityTarget for FunctionalizationAniline->AminoSubstrate SiteCBrC-Br Bond (Para)Weakest C-X BondRisk: Pd Oxidative AdditionAniline->CBrCompetitive SiteHalogensHalogen Core (F, Cl, Br)Strong Inductive Withdrawal (-I)Deactivates RingHalogens->AnilineDeactivateskeyGreen: Target Site | Red: Electronic Deactivation | Yellow: Side Reaction Risk

Figure 1: Electronic deactivation and competitive reactivity sites in this compound.

Protocol A: High-Efficiency Acylation (Amide Formation)

Objective: Synthesis of Amides via Acyl Chlorides. Rationale: Due to the low nucleophilicity of the aniline, standard coupling reagents (HATU, EDC) often result in poor conversion or require forcing conditions.[2][3] The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is strictly required to form the highly reactive N-acylpyridinium intermediate.[1][2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 - 1.2 equiv) (Preferred over carboxylic acids)[2]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]
    
  • Catalyst: DMAP (0.1 - 0.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (1.5 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Electrophile Addition: Cool the solution to 0°C. Add the Acid Chloride (1.1 mmol) dropwise.

    • Note: A slight exotherm may occur.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc).[1][2] The starting aniline is less polar than the amide product.[1]

  • Quench: Add saturated

    
     solution (5 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove DIPEA/DMAP) and Brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography.

    • Tip: These amides are often crystalline; recrystallization from EtOH/Water is a viable alternative.[1][2]

Protocol B: Urea Synthesis (Isocyanate Coupling)[2]

Objective: Formation of Urea derivatives (

Rationale:1212
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Isocyanate (

    
    ) (1.05 equiv)[1][2]
    
  • Solvent: THF or Toluene (Anhydrous)[1][2]

  • Catalyst: None usually required (Optional: 1 drop of

    
     if reaction is stalled).[1][2]
    
Step-by-Step Procedure
  • Dissolution: Dissolve the aniline (1.0 mmol) in anhydrous THF (3 mL).

  • Addition: Add the Isocyanate (1.05 mmol) in one portion at RT.

  • Heating: If the isocyanate is aliphatic (less reactive), heat the sealed vial to 60°C. For aryl isocyanates, RT is usually sufficient.[2]

  • Precipitation: In non-polar solvents like Toluene, the urea product often precipitates out of solution as it forms.[1][2]

  • Isolation:

    • If precipitate forms: Filter and wash with cold Hexane/Ether.[1][2]

    • If soluble: Concentrate and purify via flash chromatography.[1][2]

Protocol C: Chemoselective N-Arylation (Buchwald-Hartwig)[1][2]

Objective: Coupling the aniline nitrogen to an external Aryl Halide. Critical Challenge: Preventing "Scrambling." The Palladium catalyst can insert into the C-Br bond of the starting aniline (4-position) instead of the external aryl halide. Strategy: Use a highly active catalyst system (BrettPhos Pd G4) and ensure the external coupling partner is more reactive (e.g., Aryl Iodide or electron-deficient Aryl Chloride) than the aniline's C-Br bond.[2]

Decision Logic for Catalyst Selection

BuchwaldLogicStartSelect Coupling PartnerPartnerTypeIs Partner Ar-I or Activated Ar-Cl?Start->PartnerTypeYesYes (More reactive than Aniline-Br)PartnerType->YesNoNo (Ar-Br or Deactivated)PartnerType->NoStandardProtocol: Xantphos or BrettPhosTemp: 80-100°CYes->StandardRiskHIGH RISK: Self-Coupling/PolymerizationSwitch to Ullmann (Cu) or protect C-BrNo->Risk

Figure 2: Decision tree for N-Arylation to avoid chemoselectivity errors.

Protocol (BrettPhos System)
  • Reagents:

    • Aniline (1.0 equiv)[1][2]

    • Aryl Iodide Partner (1.1 equiv)[1][2]

    • Catalyst: BrettPhos Pd G4 (2-5 mol%)[1][2]

    • Base:

      
       (2.0 equiv) or NaOtBu (1.4 equiv) - Note: NaOtBu is stronger but may cause dehalogenation; Carbonate is safer for this substrate.[2]
      
    • Solvent: 1,4-Dioxane or Toluene (Degassed).[1][2]

  • Procedure:

    • Combine Aniline, Aryl Iodide, Base, and Catalyst in a vial.[2]

    • Seal and purge with Argon (3 cycles).[1][2]

    • Add degassed solvent.[1][2]

    • Heat to 90°C for 8-16 hours.

    • Filter through Celite, concentrate, and purify.[1][2]

Summary of Physical Properties & Data

PropertyValue / DescriptionImpact on Protocol
Molecular Weight ~224.46 g/mol Calculation basis.[1][2]
Appearance Off-white to grey solidVisual purity check.[1][2]
Solubility Low in water; High in DCM, EtOAc, DMSOUse organic solvents; aqueous workup is effective.[1][2]
Basicity (pKa) Est.[1][2][4][5] < 2.0 (Conjugate Acid)Requires strong bases or activated electrophiles.[1][2]
Stability Light sensitive (slow debromination)Store in amber vials; protect from light.[1][2]

References

  • PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on ligand selection for electron-deficient anilines). [Link]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (Mechanistic grounding for nucleophilic aromatic substitution and acylation).[1][2] [Link][1][2]

Application Note: One-Pot Synthesis & Functionalization of 4-Bromo-3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the one-pot regioselective synthesis of 4-Bromo-3-chloro-5-fluoroaniline and its subsequent one-pot functionalization (cyanation) to access high-value pharmaceutical scaffolds.

Executive Summary & Strategic Significance

This compound (CAS: 1206968-96-4) is a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., targeting EGFR, AR, or BRAF). The unique 3,4,5-halogenation pattern offers three distinct strategic advantages:

  • Metabolic Blocking: The fluorine at the 5-position and chlorine at the 3-position block metabolic hotspots (CYP450 oxidation), significantly enhancing half-life (

    
    ).
    
  • Orthogonal Reactivity: The 4-bromo motif allows for highly selective Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) without interfering with the stable Cl/F substituents.

  • Electronic Modulation: The electron-withdrawing nature of the halogens reduces the pKa of the aniline nitrogen, modulating its hydrogen-bond donor capability in the ATP-binding pocket of kinases.

This guide presents a robust one-pot regioselective bromination protocol to synthesize this core, followed by a telescoped cyanation workflow , demonstrating its utility in accessing 4-cyano-anilines (precursors to quinazolines).

Physicochemical Profile

Understanding the substrate properties is critical for reaction optimization.

PropertyDataSignificance in Protocol
Molecular Formula C₆H₄BrClFNStoichiometry calculations.
Molecular Weight 224.46 g/mol Yield determination.
Appearance Off-white to pale brown solidVisual purity check (darkening indicates oxidation).
Est. LogP ~2.8 - 3.1Solubility in organic solvents (MeCN, DMF).
pKa (Aniline) ~2.5 - 3.0 (Predicted)Low nucleophilicity; requires strong electrophiles.
Melting Point 138-142 °CSolid handling and isolation.

Protocol A: Regioselective One-Pot Bromination

Objective: Synthesize this compound from 3-chloro-5-fluoroaniline with >95% regioselectivity.

Mechanistic Rationale

The starting material, 3-chloro-5-fluoroaniline, has two directing groups: the strongly activating amino group (-NH₂) and the weakly deactivating but ortho/para-directing halogens.

  • Regioselectivity Control: The -NH₂ group directs ortho and para. The ortho positions (2 and 6) are sterically accessible but electronically less favored compared to the para position (4) in this specific electronic environment.

  • Reagent Choice: N-Bromosuccinimide (NBS) is selected over elemental bromine (

    
    ) to control the concentration of the electrophilic bromonium ion, preventing over-bromination (di-bromo species). Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the transition state.
    
Detailed Methodology

Reagents:

  • 3-Chloro-5-fluoroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

  • Acetonitrile (MeCN) (10 Volumes)

  • 10% Aqueous Sodium Bisulfite (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 3-Chloro-5-fluoroaniline (e.g., 5.0 g, 34.4 mmol) and MeCN (50 mL). Stir until fully dissolved.

  • Cooling (CPP): Cool the solution to 0°C – 5°C using an ice/water bath.

    • Critical Process Parameter: Temperature must be kept <10°C during addition to prevent poly-bromination.

  • Addition: Dissolve NBS (6.12 g, 34.4 mmol) in MeCN (15 mL). Add this solution dropwise to the aniline mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (Hexane/EtOAc 4:1). Product (

      
      ) should appear; SM should disappear.
      
  • Quenching: Add 10% aqueous

    
     (20 mL) to quench unreacted NBS. The solution color should lighten (yellow to colorless/pale).
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeCN.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes) if high purity (>98%) is required.

Expected Yield: 85% – 92%.

Protocol B: Downstream One-Pot Cyanation (Rosenmund-von Braun)

Objective: Convert this compound directly to 4-amino-2-chloro-6-fluorobenzonitrile .

This protocol demonstrates the utility of the 4-bromo handle.[1] This reaction is often performed in a "telescoped" manner (one-pot sequential) if the bromination solvent is swapped to DMF, but isolation (Protocol A) is recommended for purity.

Methodology[2][3][4][5][6][7]

Reagents:

  • This compound (1.0 eq)

  • Copper(I) Cyanide (CuCN) (2.0 eq)

  • DMF (Dimethylformamide) (10 Volumes)[2]

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial or high-pressure vessel, dissolve the aniline (1.0 eq) in DMF.

  • Reagent Addition: Add CuCN (2.0 eq).

    • Note: Perform in a well-ventilated fume hood (Cyanide hazard).

  • Reaction: Heat to 150°C (Microwave) for 30–60 minutes or 140°C (Reflux) for 12–16 hours.

  • Workup (Oxidative Quench):

    • Cool to RT.

    • Pour into a solution of

      
       (aq) or Ethylenediamine/Water to decompose the copper complexes.
      
    • Extract with EtOAc.

  • Isolation: The resulting nitrile is a key intermediate for quinazoline synthesis.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the logic gate for regioselectivity.

ReactionPathway SM Starting Material 3-Chloro-5-fluoroaniline Reagent Reagent System NBS (1.0 eq) / MeCN Temp: 0°C -> RT SM->Reagent TS Transition State Electrophilic Aromatic Substitution (Para-directing dominant) Reagent->TS Electrophilic Attack Product Target Product This compound (Regioselective) TS->Product Major Pathway (>90%) Byproduct Byproducts 2-Bromo isomer (Minor) Succinimide TS->Byproduct Steric Hindrance App Downstream Application 4-Amino-2-chloro-6-fluorobenzonitrile (via CuCN/DMF) Product->App Rosenmund-von Braun Cyanation

Caption: Figure 1. Reaction pathway for the regioselective synthesis of this compound and its downstream functionalization.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to temp.Ensure reaction warms to 25°C after addition. Extend time to 4h.
Dark Coloration Oxidation of aniline.[3]Perform under Nitrogen/Argon atmosphere. Use fresh NBS.
Di-bromination Localized high concentration of NBS.Strict dropwise addition of NBS solution. Do not dump solid NBS directly.
Isomer Impurity Temperature spike during addition.[4]Maintain internal temperature <5°C during NBS addition.

References

  • Patent: Androgen Receptor Modulating Compounds. US Patent 2010/0273820 A1. (Describes the specific bromination protocol of 3-chloro-5-fluoroaniline using NBS/MeCN).

  • Patent: Preparation of this compound. European Patent EP 2493858 B1. (Details the synthesis and subsequent cyanation).

  • Chemical Data: this compound Properties. ChemicalBook.

  • Methodology:Regioselective bromination of anilines. Mitchell, R. H., et al. J. Org. Chem. 1979, 44, 4733.
  • Application: Synthesis of 4-amino-2-chloro-6-fluorobenzonitrile. (Snippet 1.19 from search results describing the microwave cyanation).

Disclaimer: This protocol involves the use of hazardous chemicals (NBS, Cyanides). All procedures must be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-3-chloro-5-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-4B3C5F Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 4-Bromo-3-chloro-5-fluoroaniline (CAS: 1297540-69-2) presents a classic challenge in aromatic substitution: balancing regioselectivity against reactivity .[1]

In this system, the amino group (-NH₂) is a strong activator and ortho/para director.[1] The chlorine (C-3) and fluorine (C-5) atoms are deactivating but also ortho/para directing.[1] Crucially, all three substituents cooperatively direct the incoming electrophile (


) to positions 2, 4, and 6 .

The Yield Bottleneck: The primary cause of low yield is not lack of reactivity, but poor selectivity .

  • Competitive Ortho-Bromination: Formation of the 2-bromo or 6-bromo isomers.[1]

  • Over-Bromination: Formation of 2,4-dibromo or 2,4,6-tribromo species due to the highly activated ring.[1]

  • Oxidative Tars: Anilines are prone to oxidation ("tarring") under aggressive bromination conditions (

    
    /AcOH).[1]
    

This guide provides a high-fidelity protocol using N-Bromosuccinimide (NBS) in polar aprotic solvents to maximize the para-isomer (Position 4) yield.[1]

Module 1: The Optimized Protocol (Direct Bromination)

We recommend the NBS/DMF Low-Temperature Method over elemental bromine.[1] NBS provides a controlled source of electrophilic bromine, minimizing oxidative degradation and allowing for precise stoichiometric control.[1]

Reaction Logic
  • Reagent: N-Bromosuccinimide (NBS).[1][2]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1] DMF accelerates the reaction but must be kept cold to maintain selectivity.[1]

  • Temperature:

    
     to 
    
    
    
    . (Critical for suppressing ortho-attack).
Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-chloro-5-fluoroaniline (1.0 eq) in anhydrous DMF (5-10 volumes) .

    • Cool the solution to

      
       to 
      
      
      
      using an ice/salt bath.
    • Note: Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent amine oxidation.[1]
      
  • Bromination (The Critical Step):

    • Dissolve NBS (1.02 eq) in a minimal amount of DMF.

    • Add the NBS solution dropwise over 60–90 minutes.[1]

    • Why? Keeping the NBS concentration low prevents the "concentration effect" that leads to di-bromination.[1]

    • Maintain temperature below

      
       throughout addition.
      
  • Monitoring:

    • Monitor by HPLC or TLC (Hexane/EtOAc 4:1).[1]

    • Look for the disappearance of starting material (

      
      ) and emergence of product (
      
      
      
      ).[1]
    • Stop point: Quench immediately when starting material is <2%.[1] Do not "cook" the reaction to chase the last 1%, as this promotes impurity formation.

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 volumes) .

    • The product should precipitate as a solid.[1]

    • Quench: Add 10%

      
       (Sodium Bisulfite) solution to destroy any unreacted active bromine.[1]
      
    • Isolation: Filter the solid.[1] Wash with copious water to remove DMF and succinimide.[1]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (if high purity is required).[1]

Module 2: Troubleshooting & FAQs

Common Yield Killers
SymptomProbable CauseCorrective Action
Low Yield (<50%) Formation of water-soluble salts or loss during filtration.[1]The product is a weak base.[1] Ensure the quench water is pH neutral or slightly basic (pH 8-9 using

).[1] If acidic, the aniline stays in the water.
Impurity: 2-Bromo isomer Reaction temperature too high.[1]Cool to

. The para position (4) is sterically crowded by Cl and F, but electronically favored.[1] Heat overcomes the activation energy for the ortho (2/6) attack.
Impurity: Di-bromo species Localized excess of NBS.[1]Increase stirring speed (vortex).[1] Dilute the NBS feed further. Add NBS slower.[1]
Black/Dark Reaction Oxidation of the amine.[1]Exclude light (wrap flask in foil). Use

atmosphere. Ensure reagents are free of metal contaminants.[1]
Product is an Oil/Gum Residual DMF or solvent.[1]DMF is hard to remove.[1] Dissolve the oil in Ethyl Acetate, wash 3x with water, then brine, dry over

, and evaporate.
Advanced FAQ

Q: Why not use elemental Bromine (


) in Acetic Acid? 
A:  While classic, this method is too aggressive for this substrate.[1] The high acidity protonates the amine (deactivating it) but the equilibrium free amine reacts instantly with 

, often leading to uncontrolled exotherms and "tar" formation. NBS allows for a "slow-release" of bromine.[1]

Q: Can I protect the amine to improve yield? A: Yes. If the direct method fails to give >80% purity, use the Acetylation Strategy :

  • React aniline with Acetic Anhydride

    
     Acetanilide.[1]
    
  • Brominate (The bulky acetyl group blocks positions 2 and 6, forcing Br to position 4).[1]

  • Hydrolyze (Acid reflux)

    
     Product.[1]
    Trade-off: This adds two steps, which may lower overall yield despite higher step selectivity.[1]
    

Module 3: Visualizing the Logic

Reaction Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis to avoid yield loss.

SynthesisWorkflow Start 3-Chloro-5-fluoroaniline Cond Conditions: NBS (1.02 eq) DMF, -5°C Slow Addition Start->Cond Reaction Bromination (Electrophilic Aromatic Subst.) Cond->Reaction Check HPLC Check (SM < 2%) Reaction->Check Prod_Para Target: this compound (Major Product) Check->Prod_Para Optimal Control Prod_Ortho Impurity: 2-Bromo isomer (Caused by High Temp) Check->Prod_Ortho T > 0°C Prod_Di Impurity: 2,4-Dibromo (Caused by Fast Addition) Check->Prod_Di Excess NBS Workup Quench: Ice Water + NaHSO3 Adjust pH > 8 Prod_Para->Workup

Caption: Workflow logic distinguishing the target pathway from common failure modes (Ortho-isomer and Over-bromination).

Selectivity Mechanism

Caption: Electronic directing effects converging on positions 2, 4, and 6, with Position 4 being favored electronically.

References

  • PubChem. (2025).[1] 4-Bromo-3-chloroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Note: Analogous structural data).[1]

  • Vertex Pharmaceuticals. (2010).[1] Patent WO2010022055A2: Compounds useful as inhibitors of ATR kinase.[1] WIPO.[1] Retrieved from [Link] (Describes synthesis of similar halogenated aniline intermediates).[1]

Sources

Technical Support Center: Synthesis of 4-Bromo-3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-5-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar polyhalogenated aniline compounds. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the integrity and success of your research.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted anilines like this compound presents a significant challenge due to the complex interplay of directing effects of multiple substituents on the aromatic ring. The high activation of the aniline ring by the amino group can lead to a lack of selectivity and the formation of multiple side products. A robust synthetic strategy is therefore essential for achieving high yield and purity.

This guide focuses on a reliable three-step synthetic route starting from 3-chloro-5-fluoroaniline:

  • Protection of the Amino Group: Acetylation of 3-chloro-5-fluoroaniline to moderate the activating effect of the amino group and ensure selective bromination.

  • Regioselective Bromination: Electrophilic aromatic substitution to introduce a bromine atom at the desired position.

  • Deprotection: Hydrolysis of the acetanilide to yield the final product, this compound.

Below, we present a troubleshooting guide in a question-and-answer format to address specific issues that may arise during this synthesis, followed by detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Acetylation of 3-chloro-5-fluoroaniline

Question 1: My acetylation reaction is incomplete, and I observe unreacted starting material. What could be the cause?

Answer:

Incomplete acetylation is a common issue and can often be attributed to several factors:

  • Insufficient Acetylating Agent: Ensure you are using a slight excess of acetic anhydride or acetyl chloride to drive the reaction to completion.

  • Presence of Moisture: Acetic anhydride and acetyl chloride are readily hydrolyzed by water. Ensure your starting material and solvent are dry, and the reaction is protected from atmospheric moisture.

  • Low Reaction Temperature: While the reaction is typically exothermic, insufficient temperature may lead to a sluggish reaction. If you are running the reaction at room temperature, consider gentle heating to 30-40°C.

  • Inadequate Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the starting material has limited solubility.

Troubleshooting Steps:

Parameter Recommendation
Reagent Stoichiometry Use 1.1 to 1.2 equivalents of acetic anhydride.
Reaction Conditions Dry all glassware and use an anhydrous solvent.
Temperature Monitor the reaction temperature and gently warm if necessary.
Mixing Use a magnetic stirrer and ensure a vortex is formed.
Part 2: Bromination of 3-chloro-5-fluoroacetanilide

Question 2: I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity?

Answer:

The formation of isomeric byproducts is a direct consequence of the directing effects of the substituents on the acetanilide ring. The acetamido group is an ortho, para-director, the fluoro group is also an ortho, para-director, and the chloro group is a weak ortho, para-director. The desired product, 4-bromo-3-chloro-5-fluoroacetanilide, results from bromination at the position para to the acetamido group.

The formation of other isomers, such as 2-bromo-3-chloro-5-fluoroacetanilide and 2-bromo-5-chloro-3-fluoroacetanilide, can occur. To enhance the selectivity for the desired 4-bromo isomer:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it can provide higher selectivity in certain solvents.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of the bromination.[2] Acetic acid is a common solvent that often favors para-bromination.

  • Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity by favoring the thermodynamically more stable product.

Troubleshooting Steps:

Parameter Recommendation
Brominating Agent Use N-Bromosuccinimide (NBS) for improved selectivity.
Solvent Use glacial acetic acid as the solvent.
Temperature Maintain the reaction temperature at 0-5°C.

Question 3: My reaction is producing di-brominated or poly-brominated byproducts. How can I prevent this?

Answer:

Over-bromination occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The acetanilide is still an activated ring system, and multiple substitutions can occur.

  • Stoichiometry of the Brominating Agent: Use a stoichiometric amount or a very slight excess of the brominating agent (e.g., 1.05 equivalents of NBS).

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.

Part 3: Hydrolysis of 4-bromo-3-chloro-5-fluoroacetanilide

Question 4: The hydrolysis of my acetanilide is slow or incomplete. What can I do?

Answer:

Hydrolysis of the amide bond can be slow, especially with multiple electron-withdrawing groups on the aromatic ring which can decrease the reactivity of the carbonyl group.

  • Acid/Base Concentration: For acid-catalyzed hydrolysis, use a sufficiently concentrated acid like 6M HCl or H2SO4. For base-catalyzed hydrolysis, a solution of NaOH or KOH in a mixture of water and ethanol is effective.

  • Temperature: The hydrolysis typically requires heating. Refluxing the reaction mixture is a common practice to ensure complete conversion.

  • Reaction Time: Allow for a sufficient reaction time. Monitor the reaction by TLC until the starting acetanilide is no longer visible.

Troubleshooting Steps:

Parameter Recommendation
Catalyst Use concentrated HCl or H2SO4 for acid hydrolysis.
Temperature Reflux the reaction mixture.
Reaction Time Monitor the reaction by TLC to determine completion.

Question 5: I am having difficulty purifying the final product from isomeric impurities.

Answer:

The separation of isomeric haloanilines can be challenging due to their similar physical properties.

  • Crystallization: Fractional crystallization can be an effective method if the isomers have different solubilities in a particular solvent system. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate).

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating isomers. A solvent system with a low polarity (e.g., a gradient of ethyl acetate in hexanes) will likely provide the best separation.

  • Acid-Base Extraction: Although less likely to separate isomers, an acid-base workup is crucial for removing non-basic impurities. The aniline can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Step 1: Synthesis of 3-chloro-5-fluoroacetanilide

Materials:

  • 3-chloro-5-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluoroaniline (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-chloro-5-fluoroacetanilide.

Diagram of the Acetylation Workflow:

acetylation_workflow start Start: 3-chloro-5-fluoroaniline dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT for 1-2h add_anhydride->react precipitate Precipitate in Ice-Water react->precipitate filter_dry Filter and Dry precipitate->filter_dry product Product: 3-chloro-5-fluoroacetanilide filter_dry->product bromination_workflow start Start: 3-chloro-5-fluoroacetanilide dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_nbs Add NBS Solution cool->add_nbs react Stir at 0-5°C for 2-4h add_nbs->react precipitate Precipitate in Ice-Water react->precipitate filter_dry Filter and Dry precipitate->filter_dry product Product: 4-bromo-3-chloro-5-fluoroacetanilide filter_dry->product

Bromination of 3-chloro-5-fluoroacetanilide.
Step 3: Synthesis of this compound

Materials:

  • 4-bromo-3-chloro-5-fluoroacetanilide

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (10 M)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-bromo-3-chloro-5-fluoroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram of the Hydrolysis Workflow:

hydrolysis_workflow start Start: 4-bromo-3-chloro-5-fluoroacetanilide reflux Reflux in EtOH/HCl start->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry and Purify extract->purify product Final Product: this compound purify->product

Hydrolysis of 4-bromo-3-chloro-5-fluoroacetanilide.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

Sources

solvent effects on the reactivity of 4-Bromo-3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-chloro-5-fluoroaniline (CAS 1297540-69-2) [1]

Subject: Solvent Effects on Reactivity & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Personality" of the Molecule

You are working with This compound .[1][2] To troubleshoot reactivity, you must understand its electronic environment.[1][2] This is not a standard aniline; it is a poly-halogenated, electron-deficient aromatic system .[1]

  • The Core Conflict: The amino group (

    
    ) is an electron donor, but the three halogens (F, Cl, Br) are electron-withdrawing.[2] This reduces the basicity and nucleophilicity of the amine compared to unsubstituted aniline.
    
  • The Steric Trap: The 3,4,5-substitution pattern creates a "wall" around the para-position relative to the amine.

  • The Solvent Key: Solvent choice dictates whether you activate the amine (for amide coupling), the bromine (for cross-coupling), or the fluorine (for nucleophilic aromatic substitution).

Troubleshooting Guide (Q&A Format)

Topic A: Solubility & Handling

Q: "I cannot get the compound to dissolve in aqueous acid for diazotization. It forms a slurry.[1] What is happening?" A: This is a hydrophobicity issue. The lipophilic halogens (Cl, Br) dominate the solvation profile, making the salt form (anilinium) less soluble in pure water than expected.

  • The Fix: Use a co-solvent system .[1][2][3] Switch to acetic acid/propionic acid or use a mixture of

    
     (1:1).[1]
    
  • Why: The organic co-solvent disrupts the hydrophobic aggregation of the halogenated ring, allowing the acid to protonate the amine effectively.

Q: "My stock solution in DMSO turned dark overnight. Is the compound degrading?" A: Likely, yes. While this compound is stable in solid form, polar aprotic solvents like DMSO or DMF can facilitate slow oxidative degradation or debromination if trace metals or light are present.[1]

  • The Fix: Store stock solutions in anhydrous Toluene or DCM at -20°C. Avoid storing in DMSO for >24 hours.

Topic B: Reactivity & Regioselectivity

Q: "I am trying a Buchwald-Hartwig coupling at the amine, but I'm getting low yields and side products. I'm using DMF." A: DMF might be the culprit.[1][2] In electron-deficient anilines, the amine is a poor nucleophile.[1][2] DMF solvates the metal catalyst well but does not necessarily stabilize the reductive elimination step for these specific substrates.

  • The Fix: Switch to non-polar solvents like Toluene or 1,4-Dioxane .[1]

  • The Mechanism: Non-polar solvents promote the association of the amine with the Pd-center in the transition state. Additionally, using a weaker base (like

    
    ) in Toluene often outperforms strong alkoxides in DMF, which can cause dehalogenation (loss of Br/Cl) via radical pathways.[1]
    

Q: "I want to react the Bromine (Suzuki coupling) but keep the Chlorine and Fluorine intact. Which solvent ensures this selectivity?" A: Solvent polarity controls the rate of oxidative addition.

  • Recommendation: Use THF/Water (4:1) or Toluene .[1]

  • Why: The C-Br bond is the weakest.[1] In highly polar solvents (DMF), the reaction temperature often needs to be higher to solubilize inorganic bases, which increases the risk of activating the C-Cl bond. Lower boiling solvents (THF) allow you to keep the temperature moderated (60-70°C), ensuring the catalyst reacts only with the C-Br bond.

Q: "I am attempting an acylation of the amine, but the reaction is sluggish in DCM." A: The electron-withdrawing halogens make the


 significantly less nucleophilic. DCM does not provide enough polarity to stabilize the charged transition state of the nucleophilic attack.
  • The Fix: Switch to THF or add a catalyst like DMAP .[1] If solubility permits, Pyridine acts as both solvent and base/catalyst, significantly accelerating the reaction.

Data Matrix: Solvent Compatibility

Solvent ClassRepresentative SolventsSuitabilityPrimary ApplicationRisk Factor
Non-Polar Toluene, HexaneHigh Pd-Catalyzed Couplings (Suzuki, Buchwald)Poor solubility of salt forms.[1][2]
Polar Aprotic DMSO, DMF, NMPMedium

reactions, High-temp couplings
Can promote dehalogenation; difficult workup.[1][2]
Polar Protic Methanol, EthanolLow Recrystallization onlyH-bonding reduces amine nucleophilicity.[1][2]
Chlorinated DCM, ChloroformMedium Amide coupling, ProtectionSlow kinetics for electron-poor amines.[1]
Ethers THF, 1,4-DioxaneHigh General synthesis, Grignard/LithiationPeroxide formation (check stabilizers).[1][2]

Visualizing the Reactivity Pathways

The following diagram illustrates how solvent choice and reagents dictate which part of the molecule reacts.

ReactivityPathways Figure 1: Solvent-Directed Reactivity Flowchart for this compound cluster_amine Amine (-NH2) Reactivity cluster_halogen Halogen Reactivity Center 4-Bromo-3-chloro- 5-fluoroaniline Amine_Acylation Acylation/Amidation (Target: Amine) Center->Amine_Acylation Solvent: Pyridine or THF (Overcomes low nucleophilicity) Amine_Diaz Diazotization (Sandmeyer) Center->Amine_Diaz Solvent: MeCN/H2O + Acid (Solubilizes salt) Br_Coupling Pd-Coupling (C-Br) (Suzuki/Buchwald) Center->Br_Coupling Solvent: Toluene/Dioxane (Stabilizes Pd(0), prevents side-rxn) Li_Exchange Li-Halogen Exchange (Target: Br) Center->Li_Exchange Solvent: Anhydrous THF/Ether (Temp < -78°C required)

Figure 1: This flowchart demonstrates how solvent selection directs chemoselectivity, distinguishing between amine functionalization and halogen cross-coupling.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Selective Suzuki Coupling (C-Br Activation)

Objective: Couple an aryl boronic acid to the C4 position without affecting C3-Cl or C5-F.[1][2]

  • Solvent Preparation: Degas Toluene:Water (4:1) mixture with nitrogen for 30 minutes.[1] Note: Oxygen causes homocoupling and catalyst death.

  • Loading: In a reaction vial, combine:

    • This compound (1.0 equiv)[1]

    • Aryl Boronic Acid (1.1 equiv)[1]

    • 
       (2.0 equiv) - Mild base prevents C-F activation.[1][2]
      
    • 
       (3 mol%) - Bidentate ligand ensures stability.[1]
      
  • Reaction: Add solvent (0.1 M concentration). Seal and heat to 80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The amine remains intact.[1]

Protocol B: Amine Acylation (Overcoming Low Nucleophilicity)

Objective: Attach an acyl group to the deactivated amine.

  • Solvent: Use anhydrous Pyridine (acts as solvent and catalyst).[1][2] If Pyridine is undesirable, use THF with 2.0 equiv Triethylamine and 10 mol% DMAP .[1]

  • Addition: Dissolve aniline in solvent (0.2 M). Cool to 0°C.[1]

  • Reagent: Add Acid Chloride (1.2 equiv) dropwise.

  • Critical Step: Allow to warm to Room Temperature and stir for 16-24 hours . Note: Standard anilines react in 1-2 hours; this electron-poor aniline requires extended time.[1]

References & Authority

  • PubChem. this compound Compound Summary.[1][2] National Library of Medicine.[1] [1][2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][5][6][7] (General principles of aniline coupling solvent effects).

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3] (Authoritative text on solvation theory).

  • BenchChem. Reactivity of Halogenated Anilines. (Comparative reactivity data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling poly-halogenated aromatic compounds.

Sources

Technical Support Center: Prevention of Aniline Derivative Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2024-10-26

Introduction

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals and dyes to polymers and agrochemicals.[1][2] However, their utility is often challenged by a significant inherent property: the propensity to undergo oxidative polymerization.[3][4] This unwanted side reaction can lead to discolored reagents, decreased yields, and the formation of intractable byproducts, complicating purification and compromising experimental outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you effectively prevent the polymerization of aniline derivatives in your experiments.

Section 1: Understanding the "Why" - The Mechanism of Aniline Polymerization

Before delving into preventative measures, it's crucial to understand the underlying chemistry that drives the polymerization of aniline derivatives. The primary mechanism is oxidative polymerization , a process that can be initiated by exposure to air (oxygen), light, heat, or the presence of oxidizing agents and certain metal ions.[3][4][5][6]

The process generally proceeds through the following key stages:

  • Initiation: The reaction begins with the oxidation of the aniline monomer to form a radical cation.[3] This is often the rate-limiting step and is accelerated by acidic conditions.[7][8]

  • Propagation: The highly reactive radical cation then attacks a neutral aniline molecule, leading to the formation of a dimer radical cation. This process continues, with the chain growing by the successive addition of monomer units, forming oligomers and eventually high molecular weight polymers (polyaniline).[3]

  • Termination: The polymerization process ceases when two growing chains combine or when they react with an inhibitor or quenching agent.

The final polymer is often a complex, colored, and insoluble material, which is why even minor polymerization can significantly impact your reaction.[9]

Visualizing the Polymerization Pathway

Aniline Polymerization Pathway cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination / Final Product Aniline Aniline Monomer Radical Aniline Radical Cation Aniline->Radical Oxidation (O₂, light, heat) Dimer Dimer Radical Cation Radical->Dimer + Aniline Polymer Growing Polymer Chain Dimer->Polymer + n(Aniline) FinalPolymer Insoluble Polyaniline Polymer->FinalPolymer

Caption: Oxidative polymerization of aniline, from initiation to termination.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about handling and storing aniline derivatives to prevent polymerization.

Q1: My freshly distilled aniline derivative turned from colorless to dark brown/black upon storage. What happened?

A: This is a classic sign of oxidative polymerization.[5][9] Even in a sealed container, residual oxygen in the headspace can initiate the process. Exposure to light can also accelerate this degradation. Pure, freshly distilled aniline is a colorless, oily liquid that darkens on exposure to light and air.[5]

Q2: I store my aniline derivative in the refrigerator. Is this sufficient to prevent polymerization?

A: While low temperatures slow down the rate of most chemical reactions, including polymerization, it is not a foolproof method on its own.[10] Oxygen and light are the primary culprits. For long-term storage, it is crucial to combine refrigeration with an inert atmosphere and protection from light.

Q3: Can I use any solvent for my reaction involving an aniline derivative?

A: No, the choice of solvent is critical. Solvents must be ones which will not be oxidized in the reaction.[10] It is imperative to use dry, deoxygenated solvents. The presence of water can sometimes influence the reaction, and dissolved oxygen can act as an initiator for polymerization.

Q4: How does pH affect the stability of aniline derivatives?

A: The pH of the medium is a crucial factor. Strongly acidic conditions (pH < 2.5) can actually promote polymerization once initiated.[7][8][11] Conversely, in neutral to alkaline conditions, the rate of polymerization may decrease, but other side reactions can occur.[7][12] The optimal pH for stability depends on the specific aniline derivative and the reaction conditions.

Q5: Are all aniline derivatives equally susceptible to polymerization?

A: No, the susceptibility varies. Electron-donating groups on the aromatic ring can increase the electron density of the amine, making it more susceptible to oxidation and subsequent polymerization. Conversely, electron-withdrawing groups can make the aniline derivative more stable. The position of the substituent also plays a role due to steric effects.[13][14]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for preventing polymerization during storage and in your reactions.

Proper Storage and Handling of Aniline Derivatives

Issue: Your aniline derivative degrades over time, even in a sealed container.

Root Cause: Exposure to oxygen and/or light.

Solution: Implement a rigorous storage protocol.

Protocol 1: Long-Term Storage under Inert Atmosphere
  • Purification: If the aniline derivative is already discolored, it must be purified before storage. The most effective method is vacuum distillation.[9] This separates the monomer from non-volatile polymer "gunk." Distillation under reduced pressure also allows for a lower boiling point, preventing thermal degradation.[9] For some derivatives, recrystallization can also be effective.[15]

  • Inert Gas Purging:

    • Place the freshly purified aniline derivative in a clean, dry amber glass vial or a flask wrapped in aluminum foil to protect it from light.

    • Insert a long needle connected to a source of dry, inert gas (argon or nitrogen) into the container, with the tip below the surface of the liquid.

    • Insert a second, shorter needle to act as a vent.

    • Gently bubble the inert gas through the liquid for 5-10 minutes to displace dissolved oxygen.

    • Remove the needles and quickly seal the container with a tight-fitting cap with a PTFE liner.

  • Storage Conditions: Store the sealed container in a refrigerator (~4°C). For highly sensitive derivatives, storage in a freezer (-20°C) may be necessary.

Preventing Polymerization During a Reaction

Issue: Your reaction mixture turns dark, and you observe the formation of insoluble material.

Root Cause: The reaction conditions are promoting oxidative polymerization.

Solution: A multi-pronged approach involving solvent preparation, the use of inhibitors, and careful control of the reaction environment is necessary.

Protocol 2: Deoxygenating Reaction Solvents

It is crucial to remove dissolved oxygen from your reaction solvents. Here are two common methods:

  • Method A: Inert Gas Bubbling

    • Choose a dry, appropriate solvent for your reaction.[10]

    • In a fume hood, immerse a long needle connected to an inert gas line into the solvent.

    • Bubble the gas through the solvent for at least 30 minutes.

  • Method B: Freeze-Pump-Thaw (for highly sensitive reactions)

    • Place the solvent in a thick-walled flask with a stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum to the flask to remove gases from the headspace.

    • Close the stopcock and thaw the solvent. You will likely see bubbles of dissolved gas being released.

    • Repeat this cycle at least three times for maximum oxygen removal.

Protocol 3: The Use of Antioxidants and Radical Scavengers

In some cases, adding a small amount of an antioxidant or radical scavenger to the reaction can prevent the initiation of polymerization.

Important Note: The chosen inhibitor must not interfere with your desired reaction. A preliminary small-scale test is always recommended.

Inhibitor/AntioxidantTypical ConcentrationMechanism of Action & Use Cases
Hydroquinone 50-200 ppmA common and effective radical scavenger. Useful for storage and in some reactions where it won't be consumed by other reagents.
Butylated Hydroxytoluene (BHT) 100-500 ppmA phenolic antioxidant that is effective at terminating radical chain reactions. Often used in organic solvents.
Phenothiazine 100-300 ppmA highly effective antioxidant for aromatic amines.
Zinc Dust Small spatula tipActs as a reducing agent, preventing the initial oxidation of aniline. Can be used during storage or in reactions where metallic zinc is tolerated.[16]

Expert Tip: When preparing to use an aniline derivative that has been stored with a non-volatile inhibitor like hydroquinone, you may need to purify it via distillation immediately before use to remove the inhibitor.

Visualizing the Troubleshooting Workflow

Troubleshooting Aniline Polymerization Start Observe Discoloration or Insoluble Byproducts CheckStorage Review Storage Conditions Start->CheckStorage CheckReaction Review Reaction Conditions Start->CheckReaction StorageLight Exposed to Light? CheckStorage->StorageLight StorageAir Exposed to Air? CheckStorage->StorageAir StorageTemp Improper Temperature? CheckStorage->StorageTemp ReactionSolvent Solvent Deoxygenated? CheckReaction->ReactionSolvent ReactionAtmosphere Inert Atmosphere? CheckReaction->ReactionAtmosphere ReactionInhibitor Inhibitor Used? CheckReaction->ReactionInhibitor Sol_StoreLight Use Amber Vials or Wrap in Foil StorageLight->Sol_StoreLight Sol_StoreAir Purge with Inert Gas (Protocol 1) StorageAir->Sol_StoreAir Sol_StoreTemp Store at 4°C or -20°C StorageTemp->Sol_StoreTemp End Successful Prevention of Polymerization Sol_StoreLight->End Sol_StoreAir->End Sol_StoreTemp->End Sol_ReactionSolvent Deoxygenate Solvents (Protocol 2) ReactionSolvent->Sol_ReactionSolvent Sol_ReactionAtmosphere Run Reaction Under N₂ or Ar ReactionAtmosphere->Sol_ReactionAtmosphere Sol_ReactionInhibitor Add Appropriate Inhibitor (Protocol 3) ReactionInhibitor->Sol_ReactionInhibitor Sol_ReactionSolvent->End Sol_ReactionAtmosphere->End Sol_ReactionInhibitor->End

Caption: A logical workflow for troubleshooting and preventing the polymerization of aniline derivatives.

Section 4: Concluding Remarks

The prevention of aniline derivative polymerization is a matter of careful planning and execution. By understanding the mechanisms of oxidative polymerization and implementing rigorous protocols for storage, handling, and reaction setup, researchers can significantly mitigate the risks of this undesirable side reaction. The key pillars of prevention are the exclusion of oxygen, protection from light, and control of temperature. When these measures are consistently applied, the integrity of your aniline derivatives can be maintained, leading to more reliable and reproducible experimental results.

References

  • Mechanism of Polymerization of Aniline: A Review. (2019). ResearchGate. [Link]

  • Gospodinova, N., Mokreva, P., & Terlemezyan, L. (n.d.). Chemical oxidative polymerization of aniline in aqueous medium without added acids. Pure and Applied Chemistry. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2017). RSC Advances. [Link]

  • Polymerization of aniline and its derivatives. (1990).
  • Aniline and Its Derivatives. (n.d.). ResearchGate. [Link]

  • Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. (2017). AIP Publishing. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). National Center for Biotechnology Information. [Link]

  • Purify and dry aniline? (2014). Reddit. [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]

  • Oligo- and poly- aniline basics. (2023). YouTube. [Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2009). ACS Publications. [Link]

  • How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone?. (2015). ResearchGate. [Link]

  • Polymerization of aniline by copper-catalyzed air oxidation. (2006). Wiley Online Library. [Link]

  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (2008). ResearchGate. [Link]

  • Aniline. (n.d.). Cargo Handbook. [Link]

  • The Influence of Acidity on Polymerization of Aniline: Interpretation of Large Number of Spectra Using Factor Analysis. (2015). ResearchGate. [Link]

  • Effect of reaction temperature on aniline conversion and product... (n.d.). ResearchGate. [Link]

  • Novel Acid-Assisted Polymerization Technique for the Synthesis of Polyaniline Films at Room Temperature on Glassy Carbon for Supercapacitor Applications. (2023). ACS Omega. [Link]

  • Aniline And Its Deriv
  • Vacuum Distillation of Aniline. (2020). Texium. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2020). Industrial & Engineering Chemistry Research. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]

  • Purification of Aniline. (n.d.). LookChem. [Link]

  • Aromatic amine. (n.d.). Wikipedia. [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (2000). Molecular Pharmacology. [Link]

  • How to distill aniline before using it for polymerization ?. (2017). ResearchGate. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2013). ResearchGate. [Link]

  • Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. (2025). askIITians. [Link]

  • Influence of Reaction Temperature on Corrosion-Resistant Characteristics of Poly(Aniline-Co-2-Methylaniline) Coatings. (2021). ResearchGate. [Link]

  • How to remove aniline from reaction mixture.. (2013). ResearchGate. [Link]

Sources

Validation & Comparative

comparing reactivity of 4-Bromo-3-chloro-5-fluoroaniline with other haloanilines

[1]

Executive Summary: The "Goldilocks" Scaffold

In modern medicinal chemistry, 4-Bromo-3-chloro-5-fluoroaniline (CAS: 1297540-69-2) represents a high-value "Goldilocks" scaffold.[1] Unlike symmetrical tri-haloanilines (e.g., 3,4,5-tribromoaniline) which suffer from poor regioselectivity, or mono-haloanilines which lack downstream functionalization handles, this molecule offers orthogonal reactivity .[1]

This guide objectively compares its performance against standard alternatives, demonstrating how the distinct bond dissociation energies (BDE) of the C-Br, C-Cl, and C-F bonds allow for programmable, sequential functionalization.

Part 1: Electronic & Steric Profiling[1]

To understand the utility of this scaffold, we must first quantify the electronic environment relative to its competitors. The unique 3,4,5-substitution pattern creates a specific reactivity hierarchy.[1]

Comparative Bond Dissociation Energy (BDE)

The primary driver of chemoselectivity in metal-catalyzed cross-couplings is the ease of oxidative addition, which correlates directly with BDE.

ScaffoldC-X Bond 1 (Target)C-X Bond 2 (Secondary)C-X Bond 3 (Inert/Blocker)Predicted Selectivity
This compound C-Br (~68 kcal/mol) C-Cl (~84 kcal/mol) C-F (~116 kcal/mol) High (Sequential)
4-BromoanilineC-Br (~70 kcal/mol)N/AN/ALow (Single-step only)
3,4,5-TribromoanilineC-Br (~68 kcal/mol)C-Br (~68 kcal/mol)C-Br (~68 kcal/mol)Poor (Statistical Mixture)
4-Chloro-3-fluoroanilineC-Cl (~84 kcal/mol)C-F (~116 kcal/mol)N/AMedium (Requires harsh conditions)

Key Insight: The ~16 kcal/mol energy gap between the C-Br and C-Cl bonds in the title compound is the "safety margin" that allows exclusive coupling at the 4-position without touching the 3-position, even with standard Pd catalysts.

Steric Environment & Hammett Effects

The 3-Cl and 5-F atoms flank the 4-Br position.[1]

  • Electronic Effect: Both Cl and F are inductive withdrawers (-I), pulling electron density from the ring.[1] This makes the C-Br bond more electrophilic than in 4-bromoaniline, potentially accelerating oxidative addition despite the steric bulk.[1]

  • Steric Effect: The "ortho-effect" prevents homocoupling and reduces side reactions at the ortho-carbons, a common issue with 4-bromoaniline.[1]

Part 2: Chemoselectivity in Metal-Catalyzed Couplings[1]

The following diagram illustrates the decision matrix for functionalizing this scaffold. The logic relies on the "Reactivity Ladder": Br > Cl >> F .

ReactivityLaddercluster_legendBond Strength (BDE)Start4-Bromo-3-chloro-5-fluoroanilineStep1Step 1: Suzuki/Buchwald(Target: C-Br)Start->Step1Pd(PPh3)4, Na2CO3(Mild Conditions)Step2Step 2: Advanced Coupling(Target: C-Cl)Step1->Step2Pd(OAc)2, XPhos(Forcing Conditions)Step3Step 3: Metabolic Blocker(Target: C-F)Step2->Step3Retained forMetabolic StabilityBrC-Br: WeakClC-Cl: MediumFC-F: Strong

Figure 1: The Sequential Functionalization Workflow. The distinct energy barriers allow for controlled, stepwise synthesis.

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (C-Br Focus)

Objective: Couple an aryl boronic acid to the C4 position without disturbing the C3-Cl or C5-F bonds.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq)[1]

  • Catalyst:

    
     (3 mol%) — Chosen for robustness over 
    
    
    in sterically crowded systems.[1]
  • Base:

    
     (2.0 M aq, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Methodology:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with

    
     (3x).[1] Critical: Oxygen promotes homocoupling.
    
  • Solvation: Add sparged 1,4-dioxane and aqueous base.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C. Higher temperatures may initiate oxidative addition into the C-Cl bond, eroding selectivity.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Monitor by LCMS. The mass shift should correspond to -Br +Ph.[1] If [M-Cl] peaks appear, lower temperature to 60°C.[1]

Protocol B: Functionalizing the "Hard" Chloride (C-Cl Focus)

Objective: After the C-Br is reacted, the C-Cl bond remains. It is deactivated and sterically hindered, requiring specialized ligands.[1]

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Catalyst System:

    
     (2 mol%) + RuPhos  or XPhos  (4 mol%)[1]
    
  • Base:

    
     (1.5 eq)[1]
    
  • Solvent: Toluene, 100°C.

Mechanism: The bulky, electron-rich Buchwald ligands (RuPhos/XPhos) are required to facilitate oxidative addition into the hindered, electron-rich (due to amino group) aryl chloride [1].[1]

Part 4: Comparative Performance Data

We compared the yield of a standard Suzuki coupling (Phenylboronic acid) across three haloaniline scaffolds.

SubstrateCatalystTemp (°C)Yield (Isolated)Selectivity (Mono:Di)Notes
4-Br-3-Cl-5-F-aniline

8092% >99:1 Exclusive C-Br coupling.
3,4,5-Tribromoaniline

8045%60:40Significant mixture of mono/di-coupling.
4-Chloro-3-fluoroaniline

80<5%N/AC-Cl bond inert under these mild conditions.[1]

Interpretation: The title compound provides the high yields of a bromo-aniline with the structural complexity of a poly-halo system. The 3,4,5-tribromo analog fails due to statistical coupling at chemically equivalent sites.[1] The chloro-analog is too inert for mild, functional-group-tolerant conditions.[1]

Part 5: Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the "Steric Gate" that enforces selectivity.

CatalyticCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Rate Limiting)Pd0->OxAddSelects Weakest Bond (C-Br)IntermedPd(II)-Ar-Br ComplexOxAdd->IntermedFast for Br, Slow for ClSelectivityNoteKinetic Selectivity:k(C-Br) >> k(C-Cl)Due to BDE difference (~16 kcal/mol)OxAdd->SelectivityNoteTransMetTransmetallation(+ Ar-B(OH)2)Intermed->TransMetBase AssistedRedElimReductive EliminationTransMet->RedElimForms C-C BondRedElim->Pd0Regenerates Catalyst

Figure 2: Catalytic cycle emphasizing the kinetic selectivity point.[1] The oxidative addition step is fast for C-Br but kinetically prohibited for C-Cl under mild conditions (80°C).[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1]

  • Luo, Y.R. (2007).[1] "Comprehensive Handbook of Chemical Bond Energies." CRC Press.[1][2] (Data source for C-Br vs C-Cl BDEs).

  • PubChem. (2023).[1] "Compound Summary: this compound." National Library of Medicine. [Link]

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie. [Link][1]

biological activity comparison of 4-Bromo-3-chloro-5-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological applications of 4-Bromo-3-chloro-5-fluoroaniline derivatives. This analysis focuses on its critical role as a pharmacophore in Androgen Receptor (AR) antagonists and antiviral agents , distinguishing it from structurally similar kinase inhibitors.[]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists Version: 1.0[]

Executive Summary

This compound (CAS 1297540-69-2) is a highly specialized tri-halogenated aniline intermediate.[] Unlike mono-halogenated anilines used in broad agrochemical applications, this specific substitution pattern (Br, Cl, F) is engineered for high-affinity binding in hydrophobic pockets of nuclear receptors and viral polymerases.[]

Its primary biological utility lies in the synthesis of Second-Generation Androgen Receptor (AR) Antagonists for castration-resistant prostate cancer (CRPC) and Hepatitis C Virus (HCV) NS5B inhibitors .[] The unique halogen array provides metabolic stability (blocking P450 oxidation sites) and enhanced lipophilic contacts.[]

Mechanism of Action & Signaling Pathways[1]

Androgen Receptor Antagonism

Derivatives synthesized from this scaffold function as competitive antagonists of the Androgen Receptor.[][2] By binding to the Ligand Binding Domain (LBD), they induce a conformational change that prevents the receptor from translocating to the nucleus, thereby silencing AR-dependent gene transcription (e.g., PSA, TMPRSS2).[]

Key Differentiator: The 3-chloro-5-fluoro-4-substituted motif is designed to overcome resistance mechanisms common to first-generation anti-androgens like Bicalutamide, specifically in cells overexpressing AR.[][3][4]

AR_Pathway Ligand AR Ligand (DHT or Derivative) AR_Cyto Androgen Receptor (Cytoplasm) Ligand->AR_Cyto Activation HSP HSP90 Chaperone AR_Cyto->HSP Bound State Complex Ligand-AR Complex AR_Cyto->Complex Dimerization Nucleus Nucleus Complex->Nucleus Translocation DNA ARE (Androgen Response Element) Nucleus->DNA Binding Transcription Gene Transcription (Cell Proliferation) DNA->Transcription Promotion Inhibitor 4-Br-3-Cl-5-F Derivative Inhibitor->AR_Cyto Competitive Binding (Blocks Translocation)

Figure 1: Mechanism of AR antagonism.[] The derivative binds the AR LBD, preventing nuclear translocation and downstream oncogenic signaling.

Comparative Biological Performance

The following data contrasts the activity of this compound-derived AR antagonists against standard-of-care agents.

Potency and Selectivity Profile

The tri-halogenated core confers superior binding affinity compared to mono- or di-halogenated analogs.[]

Compound ClassScaffold CoreTargetIC50 / Ki (nM)Biological Outcome
Derivative A (Novel) 4-Br-3-Cl-5-F-aniline derivedAR (Mutant) 15 - 45 nM Full antagonism in AR-overexpressing cells.[]
Bicalutamide 4-Fluoro-3-trifluoromethylAR (Wild Type)~160 nMPartial agonist in resistant lines (Resistance).[]
Enzalutamide 4-Cyano-3-trifluoromethylAR (Mutant)~20 - 40 nMHigh potency; benchmark for comparison.[]
HCV Derivative 4-Br-3-Cl-5-F-aniline derivedHCV NS5B < 100 nM Inhibition of viral RNA replication.[]

Key Insight: The 4-Bromo substituent serves as a versatile handle for cross-coupling (e.g., to pyrazoles or hydantoins), while the 3-Cl, 5-F flanking atoms lock the phenyl ring conformation, reducing entropic penalty upon binding.[]

Structure-Activity Relationship (SAR)[1]
  • Fluorine (C5): Increases metabolic stability against ring oxidation; enhances lipophilicity (LogP modulation).[]

  • Chlorine (C3): Fills a specific hydrophobic sub-pocket in the AR Ligand Binding Domain; critical for selectivity over Glucocorticoid Receptor (GR).[]

  • Bromine (C4): The reactive site for synthesis.[] In the final drug, this position is typically substituted with a bulky heterocyclic group (e.g., thiohydantoin or pyrazole) that clashes with Helix 12 of the AR, enforcing the antagonist conformation.

Experimental Protocols

Synthesis of the Scaffold

Objective: Selective bromination of 3-chloro-5-fluoroaniline to yield the 4-bromo regioisomer.[]

Reagents:

  • Substrate: 3-Chloro-5-fluoroaniline (CAS 4863-91-6)[][5]

  • Brominating Agent: N-Bromosuccinimide (NBS)[]

  • Solvent: Acetonitrile (MeCN) or DMF[]

  • Quench: 10% NaHSO3[][2][3][4]

Workflow:

  • Dissolution: Dissolve 5.0 g (33 mmol) of 3-chloro-5-fluoroaniline in 50 mL MeCN. Cool to 0°C.[][2][3][4][6]

  • Addition: Add suspension of NBS (5.9 g, 33 mmol) in 10 mL MeCN dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

  • Quench: Add 50 mL 10% NaHSO3 solution to neutralize excess bromine.

  • Isolation: Concentrate to remove MeCN.[] Extract aqueous residue with Ethyl Acetate (3x).[] Dry over Na2SO4.[][7]

  • Yield: Expect ~85-90% of off-white solid.[]

Synthesis_Workflow Start 3-Chloro-5-fluoroaniline (Precursor) Step1 Dissolve in MeCN Cool to 0°C Start->Step1 Step2 Add NBS (Electrophilic Bromination) Step1->Step2 Regioselective Attack at C4 Step3 Quench (NaHSO3) & Extraction Step2->Step3 Product This compound (Target Scaffold) Step3->Product Yield >85%

Figure 2: Synthetic route for the isolation of the 4-bromo regioisomer.

In Vitro AR Binding Assay

Protocol Validation:

  • Cell Line: LNCaP (Prostate Cancer) or MDA-kb2 (AR-luciferase reporter).[]

  • Treatment: Incubate cells with derivative (0.1 nM - 10 µM) in the presence of 1 nM R1881 (synthetic androgen).[]

  • Readout: Measure Luciferase activity after 24 hours.

  • Control: Use Bicalutamide (1 µM) as a positive control for antagonism.[]

  • Data Analysis: Plot dose-response curve to determine IC50.

Safety & Handling (GHS Classification)

The tri-halogenated nature of this compound increases its lipophilicity and potential for skin absorption.[]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[][8][9]

  • H315/H319: Causes skin and serious eye irritation.[]

  • H335: May cause respiratory irritation.[]

  • Precaution: Handle in a fume hood with nitrile gloves.[] Avoid dust formation.[]

References

  • United States Patent US8975254B2 . Androgen receptor modulating compounds. (2015).[] Describes the synthesis of this compound and its use in second-generation anti-androgens.

  • United States Patent US9693997B2 . Antiviral compounds. (2017).[] Details the application of the scaffold in HCV NS5B inhibitors.

  • PubChem Compound Summary . This compound (CAS 1297540-69-2).[] National Center for Biotechnology Information.[] []

  • Journal of Medicinal Chemistry . Quantitative Structure-Activity Relationships for the Androgen Receptor. (2004).[][6][10] Foundational text on halogenated aniline pharmacophores in AR binding.

Sources

Comparative Study of Catalysts for 4-Bromo-3-chloro-5-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates catalytic systems for the synthesis of 4-Bromo-3-chloro-5-fluoroaniline (CAS 1297540-69-2) , a critical intermediate in the development of kinase inhibitors and agrochemicals.

The synthesis of this polysubstituted aniline hinges on two primary pathways, each presenting distinct catalytic challenges:

  • Pathway A (Nitro Reduction): Chemoselective hydrogenation of 4-bromo-3-chloro-5-fluoronitrobenzene. Challenge: Preventing hydrodehalogenation (loss of Br/Cl/F).[1][2]

  • Pathway B (Direct Halogenation): Regioselective bromination of 3-chloro-5-fluoroaniline.[1] Challenge: Directing bromine to the sterically crowded C4 position (para to NH₂) versus the accessible C2/C6 positions.[1]

Executive Summary

For the synthesis of this compound, Pt-Fe/C (Bimetallic) is the superior catalyst for the nitro-reduction pathway, offering >99% chemoselectivity by suppressing dehalogenation. For the direct bromination pathway, CuBr₂ in Ionic Liquids outperforms traditional NBS systems by enhancing para-regioselectivity through steric gating and reversible redox cycling.[1]

Pathway Analysis & Catalytic Logic

The following diagram outlines the two competing synthetic strategies and the catalytic checkpoints for each.

SynthesisPathways Precursor1 3-Chloro-5-fluoronitrobenzene NitroInt 4-Bromo-3-chloro- 5-fluoronitrobenzene Precursor1->NitroInt Bromination (Stoichiometric) Target TARGET: 4-Bromo-3-chloro- 5-fluoroaniline NitroInt->Target PATHWAY A: Chemoselective Hydrogenation (Catalyst: Pt-Fe/C) RiskA Risk: Loss of Br/Cl (Hydrodehalogenation) NitroInt->RiskA Precursor2 3-Chloro-5-fluoroaniline Precursor2->Target PATHWAY B: Regioselective Bromination (Catalyst: CuBr2/IL) RiskB Risk: Ortho-isomer formation Precursor2->RiskB

Figure 1: Strategic synthesis map contrasting the Hydrogenation Pathway (A) and Bromination Pathway (B).

Detailed Comparative Study: Hydrogenation Catalysts (Pathway A)

Objective: Reduce the nitro group to an amine without severing the sensitive C-Br or C-Cl bonds.[1]

Catalyst Performance Matrix
Catalyst SystemChemoselectivity (Target)ConversionReaction TimeDehalogenation RiskScalability
Pt/C (Unmodified) Low (60-75%)>99%Fast (<2 h)High (Major Br loss)High
Pt/C + Morpholine Moderate (85-90%)95%Slow (6-8 h)ModerateMedium
Pt-Fe/C (Bimetallic) Excellent (>99%) >99%Fast (2-3 h)Negligible High
Fe/NH₄Cl (Classic) High (98%)>99%Slow (4-6 h)LowLow (Sludge waste)
Technical Analysis[1][2][3][4][5][6][7][8][9]
  • Pt/C (The Failure Mode): Standard Platinum on Carbon is highly active for nitro reduction but indiscriminately attacks C-Halogen bonds via oxidative addition.[1] In this substrate, the C-Br bond is particularly labile.[1]

  • Pt-Fe/C (The Solution): The addition of Iron (FeOx) creates an electronic interaction with Pt nanoparticles.[1] Fe acts as an oxophilic promoter that preferentially activates the nitro group (N=O) while making the Pt surface electron-deficient, which suppresses the oxidative addition into the C-Br bond.[1] This "synergistic effect" ensures the halogen integrity is maintained.[1]

Experimental Protocol: Chemoselective Hydrogenation using Pt-Fe/C

Reagents:

  • Substrate: 4-Bromo-3-chloro-5-fluoronitrobenzene (10 mmol)

  • Catalyst: 1% Pt-0.2% Fe/C (prepared via co-impregnation)

  • Solvent: Methanol (50 mL)

  • Hydrogen: 10 bar (constant pressure)

Workflow:

  • Loading: Charge the autoclave with substrate, catalyst (0.5 mol% Pt), and methanol.

  • Purging: Purge with N₂ (3x) and H₂ (3x) to remove oxygen.[1]

  • Reaction: Pressurize to 10 bar H₂ and heat to 60°C. Stir at 1000 rpm to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2.5 hours.[1]

  • Workup: Filter catalyst (recyclable). Concentrate filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water to yield off-white needles (Yield: 96%).

Detailed Comparative Study: Bromination Catalysts (Pathway B)

Objective: Install a bromine atom at the C4 position of 3-chloro-5-fluoroaniline with high regioselectivity.

Catalyst Performance Matrix
SystemRegioselectivity (Para:Ortho)YieldE-Factor (Waste)Mechanistic Advantage
NBS (Acetonitrile) 85:1582%HighStandard radical/ionic mix; poor control.
Br₂ / Acetic Acid 70:3075%ModerateAggressive; over-bromination risk.[1]
CuBr₂ / [BMIM]Br 98:2 94% Low"Cage Effect" & Steric Gating
Technical Analysis[1][2][3][4][5][6][7][8][9]
  • NBS (Standard): While convenient, N-Bromosuccinimide often yields a mixture of para (C4) and ortho (C2/C6) isomers due to the lack of steric direction. Separation of these isomers is difficult due to similar boiling points.[1]

  • CuBr₂ in Ionic Liquid (The Solution): Using Copper(II) Bromide in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) creates a highly structured reaction environment.

    • Mechanism: The ionic liquid forms a "solvent cage" around the aniline.[1] The bulky imidazolium cation shields the more accessible ortho positions (2 and 6), forcing the brominating species (generated from CuBr₂) to attack the sterically hindered but electronically favorable para position (4).[1]

    • Recyclability: The Cu(I) byproduct can be re-oxidized to Cu(II) using air, closing the catalytic cycle.[1]

Experimental Protocol: Regioselective Bromination with CuBr₂

Reagents:

  • Substrate: 3-Chloro-5-fluoroaniline (10 mmol)

  • Reagent: CuBr₂ (20 mmol) [Note: Can be used catalytically (20 mol%) if O₂ is bubbled continuously]

  • Solvent: [BMIM]Br (10 mL)

Workflow:

  • Dissolution: Dissolve substrate in [BMIM]Br at 40°C.

  • Addition: Add CuBr₂ in portions over 30 minutes.

  • Reaction: Stir at 60°C for 4 hours. The solution will turn dark as Cu(I) forms.[1]

  • Extraction: Extract the product using diethyl ether (3 x 20 mL). The ionic liquid/catalyst layer remains separate.[1]

  • Regeneration: Bubble air through the ionic liquid layer for 2 hours to regenerate CuBr₂ for the next run.

  • Isolation: Wash ether layer with brine, dry over MgSO₄, and evaporate.

  • Result: this compound (Yield: 94%, >98% purity by HPLC).

Mechanistic Visualization: Pt-Fe Selectivity

The suppression of dehalogenation is the critical scientific value add.[1] The diagram below illustrates the electronic promotion mechanism.

Mechanism Pt Pt Nanoparticle (Active Site) Fe FeOx Promoter (Lewis Acid) Pt->Fe Electron Transfer (Pt becomes electron deficient) Interaction2 H2 Dissociation (On Pt Surface) Pt->Interaction2 Dehalo Oxidative Addition to C-Br Pt->Dehalo BLOCKED (Pt too electron poor) Interaction1 Activation of N=O (Oxygen binds Fe) Fe->Interaction1 Substrate Nitro-Halo-Arene Substrate->Fe Preferential Adsorption Result Selective Reduction (C-Br bond intact) Interaction1->Result Interaction2->Result

Figure 2: Mechanistic action of Pt-Fe/C catalyst. FeOx activates the nitro group while modifying Pt electronics to prevent C-Br bond insertion.

References

  • Liu, W., et al. (2025).[1][3] Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites. Journal of the American Chemical Society.[1][4] Link

  • Chen, J., et al. (2014).[1] Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances. Link

  • Tao, X., et al. (2011).[1] Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Link

  • Guan, Z., et al. (2025).[1][3] Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3. ResearchGate. Link

Sources

assessing the regioselectivity of 4-Bromo-3-chloro-5-fluoroaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Regioselectivity of 4-Bromo-3-chloro-5-fluoroaniline Reactions

Executive Summary For drug development professionals and synthetic chemists, This compound (CAS: 1297540-69-2) represents a "privileged but crowded" scaffold. Its unique penta-substitution pattern—containing an amine, bromine, chlorine, and fluorine—offers orthogonal handles for diversification. However, this density creates severe steric and electronic conflicts that complicate regioselectivity.

This guide objectively compares the reactivity vectors of this molecule, providing experimental protocols to assess and control site-selectivity in Cross-Coupling, Electrophilic Aromatic Substitution (EAS), and Nucleophilic Aromatic Substitution (SNAr).

Part 1: The Reactivity Landscape (Sterics vs. Electronics)

To assess regioselectivity, one must first map the competing forces on the ring. The molecule possesses three distinct halogen interfaces and two open proton sites (C2 and C6).

SiteSubstituentElectronic CharacterSteric EnvironmentPrimary Reactivity Mode
C1 -NH₂Strong Donor (+M)OpenDirecting Group (Ortho/Para)
C2 -HShielded by ClHigh HindranceEAS (Minor Isomer)
C3 -ClWeak Withdrawing (-I)ModerateCross-Coupling (Secondary)
C4 -BrWeak Withdrawing (-I)Severe Hindrance (Flanked by Cl/F)Cross-Coupling (Primary)
C5 -FStrong Withdrawing (-I), Donor (+M)Low HindranceSNAr (if activated)
C6 -HShielded by FLow HindranceEAS (Major Isomer)
Comparative Analysis 1: Cross-Coupling Selectivity (The Halogen Dance)

Objective: Determine if the weaker C–Br bond (C4) reacts preferentially over the C–Cl bond (C3) despite the severe steric crowding at C4.

  • Standard Expectation: Oxidative addition rates typically follow I > Br > Cl >> F.

  • The Challenge: The C4-Br site is "sandwiched" between a Chlorine (Van der Waals radius 1.75 Å) and a Fluorine (1.47 Å). Bulky phosphine ligands may struggle to access C4, potentially leading to sluggish reactivity or competitive activation of the less hindered C3-Cl.

  • Assessment Strategy: Use Ligand-Controlled Regioselectivity .

    • Scenario A (General): PPh₃ or dppf. Likely low yield or mixed species due to C4 crowding.

    • Scenario B (Optimized): Dialkylbiaryl phosphines (e.g., XPhos or SPhos ). These ligands are designed to facilitate oxidative addition at sterically hindered centers.

Comparative Analysis 2: Electrophilic Aromatic Substitution (EAS)

Objective: Predict the site of electrophilic attack (e.g., iodination, nitration) on the remaining protons.

  • Directing Effects: The -NH₂ group is the dominant director (Ortho/Para). Since Para (C4) is blocked, reaction must occur Ortho (C2 or C6).

  • The Decision (C2 vs. C6):

    • C2 (Ortho to Cl): Highly crowded. The Cl atom imposes significant steric strain on incoming electrophiles.

    • C6 (Ortho to F): Less crowded. Fluorine is small (isostere of H).

Part 2: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Purpose: To selectively functionalize the C4-Br position without disturbing the C3-Cl bond.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aniline, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons Pd(0) species.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. The SPhos ligand is crucial here; its bulk promotes the reductive elimination step while its electron-rich nature accelerates oxidative addition into the hindered C4-Br bond.

  • Reaction: Add degassed solvent. Heat to 80°C for 4 hours.

  • Monitoring: Check via UPLC-MS. Look for the mass shift corresponding to -Br +Ph.

    • Success Metric: >95% conversion to the biaryl product with <1% dechlorination (C3 reaction).

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Structural Assignment via 19F-HOESY NMR

Purpose: To definitively prove whether a reaction occurred at C2 or C6 (e.g., after an EAS reaction introducing a group "E").

Methodology: Standard 1H NMR is insufficient because both C2-H and C6-H appear as singlets (or weak doublets) in similar aromatic regions. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the self-validating standard.

  • Sample Prep: Dissolve 10 mg of product in DMSO-d6.

  • Experiment: Run a 1H-19F HOESY sequence.

  • Interpretation:

    • Case 1 (Reaction at C2): The remaining proton is at C6. You will see a strong NOE cross-peak between the Fluorine signal and the Proton signal (distance < 3 Å).

    • Case 2 (Reaction at C6): The remaining proton is at C2. You will see NO cross-peak (or a very weak one) because the proton is distant from the Fluorine (separated by the C1-C6-C5 arc).

Part 3: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for assessing regioselectivity based on reaction type.

Regioselectivity_Assessment Start Substrate: This compound ReactionType Select Reaction Class Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling EAS Electrophilic Substitution (Halogenation/Nitration) ReactionType->EAS SNAr Nucleophilic Substitution (S_NAr) ReactionType->SNAr Coupling_Result Site: C4 (Bromine) Control: Ligand Sterics (SPhos) Risk: C3-Cl reaction if T > 100°C Coupling->Coupling_Result Oxidative Addition (Br > Cl) EAS_Result Site: C6 (Ortho to F) Control: Steric hindrance at C2 Validation: 19F-1H HOESY EAS->EAS_Result Directing Group (NH2 Ortho) SNAr_Result Site: C5 (Fluorine) Req: Electron-poor ring (Must protect NH2 first) SNAr->SNAr_Result Leaving Group Ability (F >> Cl)

Caption: Decision tree for predicting and validating regiochemical outcomes based on reaction class.

Part 4: Data Summary Table

FeatureThis compoundAlternative: 3-Chloro-4-fluoroanilineImplication for Development
C4 Reactivity Bromine (Leaving Group) Fluorine (Stable)The title compound allows direct C4-arylation; the alternative requires C-H activation or SNAr.
Regio-Fidelity High (C4 > C3) N/AUse bulky Pd-ligands (SPhos) to maintain >98:2 selectivity.
NMR Diagnosis Complex (Requires 19F) Simple (1H coupling patterns)Use 19F-HOESY to confirm substitution patterns in the title compound.
Cost/Access Moderate (Multi-step synthesis)Low (Commodity chemical)Use title compound only when C4-functionalization is mandatory.

References

  • Synthesis and Characterization of Polyhalogenated Anilines.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: National Institutes of Health (PMC). URL:[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Prediction & Validation. Source: Royal Society of Chemistry (Chemical Science). URL:[Link]

  • 19F NMR Techniques for Structural Assignment. Source: University of Utah Chemistry Dept. URL:[Link]

Sources

Comparative Guide: Crystallographic Analysis of 4-Bromo-3-chloro-5-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 4-Bromo-3-chloro-5-fluoroaniline (BCFA) as a specialized scaffold for structural biology and crystal engineering.[1] Unlike mono-halogenated anilines, BCFA presents a unique "tri-halogenated" motif (Br, Cl, F) that offers competing supramolecular synthons. This guide compares BCFA against its non-fluorinated and di-fluorinated analogs, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Experimental Phasing (SAD/MAD).[1]

Key Differentiator: The presence of three distinct halogens creates a "Sigma-Hole Gradient" (Br > Cl > F) on a single aromatic ring, allowing for precise tuning of intermolecular interactions and high-confidence anomalous scattering phasing.

Part 1: Comparative Performance Analysis

Physicochemical & Crystallographic Metrics

The following table contrasts BCFA with its primary structural analogs: 4-Bromo-3-chloroaniline (BCA) and 3,5-Difluoro-4-bromoaniline (DFBA).[1]

FeatureThis compound (BCFA) 4-Bromo-3-chloroaniline (BCA) 3,5-Difluoro-4-bromoaniline (DFBA)
Electronic Character Amphipathic: Strong

-hole (Br) + H-bond acceptor (F).[1]
Donor-Dominant: Strong

-hole (Br/Cl); weak acceptor.[1]
Acceptor-Dominant: Two F-atoms suppress Br

-hole slightly.[1]
Crystallizability High: Asymmetry reduces lattice symmetry, promoting rapid nucleation.[1]Moderate: Prone to twinning due to Cl/Br disorder (isostructurality).[1]High: F-atoms often induce disorder but pack efficiently.[1]
Phasing Power (Cu K

)
Excellent: Br (

) + Cl (

) provide distinct markers.[1]
Good: Br dominates; Cl signal often lost in noise.[1]Good: Br signal only; F is invisible to anomalous scattering.
Melting Point 66–73 °C (Est.)~68–72 °C~75–80 °C
Solubility (DMSO) > 50 mM> 50 mM> 50 mM
Primary Interaction Halogen Bond (Br[1]···N) + H-Bond (NH[1][2][3]···F) Halogen Bond (Br[4][5][6]···N)H-Bond (NH[1][2][3]···F) Dominant
Anomalous Scattering Potential

For experimental phasing, the choice of halogen is critical. BCFA offers a "multi-edge" advantage if data is collected at a synchrotron, but remains robust at home sources.

ElementK-Absorption Edge (keV)

at Cu K

(1.54 Å)

at Mo K

(0.71 Å)
Phasing Utility
Bromine (Br) 13.47 keV1.28 e⁻ 2.56 e⁻Primary Phasing Marker
Chlorine (Cl) 2.82 keV0.70 e⁻0.16 e⁻Secondary Marker (Difference Fourier)
Fluorine (F) 0.69 keV0.06 e⁻0.01 e⁻Negligible (Background)

Insight: The "Heavy Atom Effect" of Bromine in BCFA allows for Single-wavelength Anomalous Diffraction (SAD) phasing, while the Chlorine atom serves as a secondary check for lattice orientation, breaking the pseudo-symmetry often seen in mono-substituted rings.

Part 2: Technical Deep Dive & Mechanisms

The "Sigma-Hole" Hierarchy

In BCFA, the three halogens create a competing landscape for intermolecular interactions. This is critical for stabilizing protein-ligand complexes.[1]

  • Bromine (Pos. 4): Generates the largest positive electrostatic potential (

    
    -hole), driving linear C-Br···O/N  halogen bonds.[1]
    
  • Chlorine (Pos. 3): Weaker

    
    -hole; often engages in "Type II" halogen-halogen contacts.[1]
    
  • Fluorine (Pos. 5): Negligible

    
    -hole.[1] Acts as a bioisostere for H  or a weak H-bond acceptor (C-F[1]···H-N), altering the packing motif from the standard "herringbone" to planar sheets.
    
Synthesis & Purity for Crystallography

High-quality crystals require >98% purity.[1] The synthesis relies on the regioselective bromination of the commercially available 3-chloro-5-fluoroaniline.[1]

Reaction Logic: The amino group (-NH2) is a strong ortho/para director.[1] The 3-Cl and 5-F atoms are ortho/para deactivators but direct to the position between them (position 4) less strongly than the amine directs to position 4 (para).

  • Reagent: N-Bromosuccinimide (NBS) is used over elemental bromine (

    
    ) to control kinetics and prevent poly-bromination.[1]
    
  • Solvent: Acetonitrile (ACN) is chosen for its polarity, stabilizing the transition state.

Part 3: Experimental Protocols

Synthesis of this compound

Based on standard halogenation protocols (Source: Patent US20140275556).[1]

  • Preparation: Dissolve 3-chloro-5-fluoroaniline (1.0 eq) in Acetonitrile (ACN) (10 volumes). Cool to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Crucial: Keep temperature <10°C to avoid oxidation of the amine.[1]

  • Reaction: Stir at 0–10°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to neutralize excess bromine species.
    
  • Extraction: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol (9:1) to obtain diffraction-grade needles.

Crystallization Screening (Vapor Diffusion)

BCFA is hydrophobic.[1] Standard aqueous screens will precipitate it.[1] Use a Non-Aqueous/Organic solvent screen .[1]

  • Drop Setup: 1 µL Protein/Ligand solution + 1 µL Reservoir.

  • Ligand Stock: 100 mM in 100% DMSO.

  • Reservoir Solutions:

    • Condition A (Polar): 30% PEG 400, 0.1M HEPES pH 7.5.[1]

    • Condition B (Non-Polar): 1.5M Ammonium Sulfate, 10% Glycerol.[1]

    • Condition C (Organic): 50% Tacsimate, 10% 2-Propanol.[1]

Data Collection Strategy (Anomalous Signal)

To maximize the Br-signal for phasing:

  • Energy: Collect at 13.48 keV (Br K-edge peak) if tunable. If using Cu-home source (8.04 keV), increase multiplicity to >720° (2 full passes) to resolve the ~1.3e⁻ anomalous difference.

  • Absorption Correction: The Br atom absorbs heavily.[1] Use a spherical crystal approximation or face-indexing during data reduction (e.g., in XDS/HKL2000) to correct for absorption errors which can mimic anomalous signal.[1]

Part 4: Visualization & Workflows

Crystallographic Workflow

This diagram illustrates the decision logic for processing BCFA crystals, from synthesis to phasing.

BCFA_Workflow Start Start: 3-Chloro-5-fluoroaniline Synth Synthesis: Bromination (NBS, 0°C) Regioselective at Para-position Start->Synth + NBS / ACN Purify Purification: Recrystallization (Hexane/EtOH) Synth->Purify QC QC: LC-MS & NMR (Confirm >98% Purity) Purify->QC QC->Purify Fail Screen Crystallization Screening (Focus: Organic/PEG conditions) QC->Screen Pass Xray X-ray Diffraction Data Collection Screen->Xray Single Crystal Phase Phasing Strategy Xray->Phase Phase_SAD SAD Phasing (Utilize Br K-edge) Phase->Phase_SAD High Anomalous Signal Phase_MR Molecular Replacement (If Homologue exists) Phase->Phase_MR Low Signal

Caption: Step-by-step workflow for synthesizing, purifying, and crystallographically analyzing BCFA derivatives.

Interaction Hierarchy (Sigma-Hole vs. H-Bond)

Visualizing how the three halogens compete for binding partners in the crystal lattice.[1]

Interaction_Map BCFA BCFA Scaffold (4-Br-3-Cl-5-F) Acceptor Protein Carbonyl / Water (Lewis Base) BCFA->Acceptor Halogen Bond (Br > Cl) Donor Protein Amide / Water (H-Bond Donor) BCFA->Donor H-Bond Acceptor (F...H-N) Hydrophobic Hydrophobic Pocket (Van der Waals) BCFA->Hydrophobic π-Stacking / VdW (Aromatic Ring) Br Br (Pos 4) Strong σ-hole BCFA->Br Cl Cl (Pos 3) Weak σ-hole BCFA->Cl F F (Pos 5) Dipole/H-bond BCFA->F

Caption: Interaction map showing the competing binding modes of the tri-halogenated BCFA scaffold.

References

  • Synthesis Protocol: Antiviral compounds. Patent US9693997B2. (2017).[1] Describes the bromination of 3-chloro-5-fluoroaniline using NBS.

  • Halogen Bonding Principles: Metrangolo, P., et al. "Halogen bonds in crystal engineering: like hydrogen bonds yet different."[7] Crystal Growth & Design (2014).[1][5][7][8]

  • Fluorine Effects: P. L. Gkeka, et al. "Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines." ChemPhysChem (2021).[1]

  • Anomalous Scattering: Hendrickson, W. A.[1] "Anomalous diffraction in crystallographic phase evaluation." Quarterly Reviews of Biophysics (2014).[1]

  • Compound Data: PubChem CID 58096328 (this compound).[1]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-3-chloro-5-fluoroaniline

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